Technical Documentation Center

Disodium DL-homocysteinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Disodium DL-homocysteinate
  • CAS: 85712-14-7

Core Science & Biosynthesis

Foundational

Mechanism of action of disodium DL-homocysteinate in vitro

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Disodium DL-Homocysteinate Introduction Homocysteine (Hcy) is a sulfur-containing, non-proteinogenic amino acid derived from the metabolism of methionin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Disodium DL-Homocysteinate

Introduction

Homocysteine (Hcy) is a sulfur-containing, non-proteinogenic amino acid derived from the metabolism of methionine.[1] It sits at a critical junction between the methionine cycle (remethylation) and the transsulfuration pathway (catabolism to cysteine).[1][2] Under physiological conditions, its concentration is tightly regulated. However, elevated levels of Hcy, a condition known as hyperhomocysteinemia (HHcy), are recognized as an independent risk factor for a range of pathologies, most notably cardiovascular and neurodegenerative diseases.[3][4][5]

This guide provides a detailed examination of the molecular and cellular mechanisms of action of homocysteine in vitro. For experimental purposes, Hcy is often administered as its salt, disodium DL-homocysteinate, to enhance solubility and stability in aqueous solutions like cell culture media. The biological activity is conferred by the homocysteine molecule itself. We will explore the primary pathways through which Hcy exerts its effects, including the induction of cellular stress, excitotoxicity, and endothelial dysfunction, and provide validated protocols for their investigation.

Section 1: Induction of Cellular Stress Responses

A primary mechanism of homocysteine-induced cellular damage is the initiation of potent stress responses. Hcy perturbs cellular homeostasis, leading to the activation of specific signaling cascades designed to mitigate damage, but which can ultimately trigger cell death if the stress is severe or prolonged.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Homocysteine has been robustly demonstrated to be a potent inducer of endoplasmic reticulum (ER) stress.[6][7] The ER is the primary site for the synthesis and folding of secreted and transmembrane proteins. Hcy is thought to interfere with the proper formation of disulfide bonds, leading to an accumulation of misfolded proteins within the ER lumen.[6][8] This accumulation triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR).[8][9]

The UPR is initiated by three main sensor proteins: PERK, IRE1α, and ATF6. A key event in Hcy-induced ER stress is the increased expression and synthesis of the ER-resident chaperone GRP78 (also known as BiP).[6][7] This response is specific to Hcy's effects on the ER, as other stressors like heat shock do not produce the same GRP78 upregulation.[7] Downstream consequences of Hcy-induced UPR activation are profound, including a dose-dependent decrease in DNA synthesis and cell growth arrest.[10] Furthermore, this pathway leads to the dysregulation of lipid metabolism by activating sterol regulatory element-binding proteins (SREBPs), which increases the expression of genes involved in cholesterol and triglyceride biosynthesis.[8][9]

G Hcy Homocysteine ER Endoplasmic Reticulum Hcy->ER Disrupts Protein Folding Proteins Misfolded Proteins ER->Proteins UPR UPR Activation (PERK, IRE1, ATF6) Proteins->UPR GRP78 ↑ GRP78/BiP (Chaperone) UPR->GRP78 GADD153 ↑ GADD153 (Apoptosis) UPR->GADD153 SREBP SREBP Activation UPR->SREBP Arrest Growth Arrest UPR->Arrest Lipid ↑ Cholesterol & Triglyceride Biosynthesis SREBP->Lipid

Hcy-induced Endoplasmic Reticulum Stress Pathway.
Oxidative Stress and Redox Imbalance

Homocysteine is a significant contributor to cellular oxidative stress, a state where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant capacity.[4][11] This occurs through at least two primary mechanisms:

  • ROS Generation : The auto-oxidation of Hcy's sulfhydryl group, a reaction often catalyzed by metal ions, can generate superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[11][12] These reactive species can directly damage lipids, proteins, and DNA.

  • Impairment of Antioxidant Defenses : Hcy has been shown to decrease the activity and expression of key antioxidant enzymes, most notably glutathione peroxidase-1 (GPx-1).[4][5] By weakening the cell's primary defense against peroxide, Hcy indirectly potentiates oxidative damage.

The increased production of superoxide is particularly detrimental in the vasculature, as it rapidly reacts with nitric oxide (NO) to form peroxynitrite, a highly damaging oxidant that reduces NO bioavailability and promotes endothelial dysfunction.[11]

Cell TypeHcy ConcentrationObserved EffectReference
Human Endothelial CellsHigh µMIncreased superoxide production[12]
Myocardial Cells (H9C2)VariesIncreased mitochondrial ROS production[13]
Retinal Ganglion Cells50 µMIncreased superoxide and nitric oxide levels[14]

Section 2: Excitotoxicity and Neuromodulation

In the central nervous system, one of the most critical mechanisms of Hcy toxicity is its interaction with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.

Dual Action at the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that, when activated, allows the influx of Ca²⁺ into the neuron. While essential for synaptic plasticity and memory, its overstimulation leads to excitotoxicity and neuronal cell death. Homocysteine exhibits a complex, dual action at this receptor:

  • Agonist at the Glutamate Site : Hcy can directly bind to and activate the NMDA receptor at the same site as its primary endogenous ligand, glutamate.[3][15] This action triggers the opening of the ion channel.

  • Partial Antagonist at the Glycine Co-agonist Site : For the NMDA receptor to open, it requires the simultaneous binding of a co-agonist, typically glycine. In vitro studies have revealed that Hcy can compete with glycine at its binding site, acting as a partial antagonist.[15]

The net effect of Hcy depends on the concentration of available glycine. In conditions where glycine is abundant, the agonist effect at the glutamate site predominates, leading to robust Ca²⁺ influx, elevated intracellular calcium levels, and subsequent activation of apoptotic pathways.[14][15][16] This excitotoxic mechanism is a key contributor to the neurodegenerative effects associated with hyperhomocysteinemia.[3]

G NMDA NMDA Receptor Glutamate Site Glycine Site Ca²+ Channel Ca_in Ca²+ Influx NMDA:channel->Ca_in Channel Opening Hcy Homocysteine Hcy->NMDA:glut Agonist Action (Stimulates) Hcy->NMDA:gly Partial Antagonist (Inhibits) Excitotox Excitotoxicity & Apoptosis Ca_in->Excitotox

Homocysteine's Dual Action on the NMDA Receptor.

Section 3: Vascular and Endothelial Effects

Endothelial dysfunction is a hallmark of hyperhomocysteinemia and a critical initiating event in the development of atherosclerosis.[11] Hcy impairs the function of the vascular endothelium, shifting its phenotype from anti-thrombotic and vasodilatory to pro-thrombotic and pro-inflammatory.

Impairment of Nitric Oxide (NO) Bioavailability

A central feature of Hcy-induced endothelial dysfunction is the drastic reduction in the bioavailability of nitric oxide (NO), a critical signaling molecule responsible for vasodilation and maintaining vascular health.[12] This impairment occurs via multiple, convergent mechanisms:

  • Inhibition of DDAH : Hcy post-translationally inhibits the enzyme dimethylarginine dimethylaminohydrolase (DDAH).[17] DDAH is responsible for degrading asymmetric dimethylarginine (ADMA), a potent endogenous inhibitor of nitric oxide synthase (NOS). Hcy's inhibition of DDAH leads to the accumulation of ADMA, which in turn suppresses NO production.[17]

  • Reduced L-arginine Transport : Hcy can decrease the function and expression of the CAT-1 transporter, which is responsible for importing L-arginine, the essential substrate for eNOS, into endothelial cells.[18] This substrate limitation further curtails NO synthesis.

  • eNOS Uncoupling : The oxidative stress induced by Hcy can lead to the oxidation of tetrahydrobiopterin (BH4), a critical cofactor for eNOS. Without sufficient BH4, eNOS becomes "uncoupled" and produces superoxide instead of NO, exacerbating oxidative stress.[18]

  • NO Scavenging : As mentioned previously, superoxide generated by Hcy activity can directly scavenge NO to form peroxynitrite.[11]

Section 4: In Vitro Experimental Models and Protocols

Investigating the in vitro effects of disodium DL-homocysteinate requires careful experimental design and the use of appropriate cellular models and assays.

General Considerations
  • Reagent Preparation : Disodium DL-homocysteinate should be dissolved in serum-free media or a buffered solution (e.g., PBS) immediately before use. Stock solutions should be prepared fresh for each experiment, as the sulfhydryl group of homocysteine is prone to oxidation in solution.[19]

  • Cell Models : The choice of cell line is critical and depends on the mechanism being investigated.

    • Endothelial Cells : Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs) are standard models for studying vascular effects.[10][20]

    • Neuronal Cells : Primary neuronal cultures or cell lines like SH-SY5Y are used for investigating excitotoxicity.[3]

    • Hepatocytes and Smooth Muscle Cells : Used for studies on lipid metabolism and atherosclerosis.[9]

  • Dose and Time Course : Effective concentrations of Hcy can range from high micromolar to low millimolar, and effects can be observed from a few hours to several days.[14][21][22] It is essential to perform dose-response and time-course experiments to determine optimal conditions for a given cell type and endpoint.

G cluster_assays 5. Downstream Assays start 1. Cell Seeding & Culture (e.g., HUVEC, Neurons) treat 2. Treatment (Disodium DL-Homocysteinate in serum-free media) start->treat incubate 3. Incubation (Defined time course, e.g., 6, 12, 24h) treat->incubate harvest 4. Sample Harvesting incubate->harvest wb Western Blot (GRP78, p-ERK) harvest->wb ros ROS Measurement (DCFDA Assay) harvest->ros ca Calcium Imaging (Fura-2 AM) harvest->ca griess NO Production (Griess Assay) harvest->griess end 6. Data Analysis wb->end ros->end ca->end griess->end

General Workflow for an In Vitro Homocysteine Study.
Protocol: Assessment of Hcy-Induced ER Stress by Western Blot

This protocol describes the detection of the key ER stress marker GRP78.

  • Cell Culture : Plate cells (e.g., HUVECs) in 6-well plates and grow to 80-90% confluence.

  • Serum Starvation (Optional) : To reduce baseline signaling, incubate cells in serum-free medium for 2-4 hours prior to treatment. This synchronizes the cells for a more uniform response.

  • Treatment : Prepare fresh solutions of disodium DL-homocysteinate in serum-free medium at various concentrations (e.g., 0, 0.5, 1, 2, 5 mM). Replace the medium in the wells with the treatment solutions. Include a positive control for ER stress, such as Tunicamycin (1 µg/mL).

  • Incubation : Incubate cells for a predetermined time (e.g., 12 or 24 hours) at 37°C and 5% CO₂.

  • Lysis : Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Quantification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer : Normalize protein amounts (e.g., 20 µ g/lane ), add Laemmli buffer, and boil for 5 minutes. Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against GRP78 (and a loading control like β-actin) overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.

Protocol: Measurement of Intracellular ROS using DCFDA

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), a cell-permeable probe that fluoresces upon oxidation.

  • Cell Culture : Plate cells in a black, clear-bottom 96-well plate.

  • Dye Loading : Wash cells once with warm PBS. Add 100 µL of 10 µM H₂DCFDA in PBS to each well and incubate for 30 minutes at 37°C, protected from light.

  • Treatment : Wash cells twice with warm PBS to remove excess probe. Add 100 µL of disodium DL-homocysteinate treatment solutions. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • Measurement : Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) kinetically over 1-2 hours.

  • Data Analysis : Normalize fluorescence values to the vehicle control at each time point. The rate of increase in fluorescence is proportional to ROS production.

Conclusion

The in vitro mechanism of action of disodium DL-homocysteinate is multifaceted, impacting core cellular processes through the induction of ER stress, oxidative stress, NMDA receptor-mediated excitotoxicity, and profound endothelial dysfunction. These interconnected pathways explain its pathogenic role in a wide array of human diseases. Understanding these mechanisms at a molecular level is paramount for researchers and drug development professionals aiming to identify therapeutic targets to mitigate the damaging effects of hyperhomocysteinemia. The experimental frameworks provided here offer robust and validated approaches to further dissect these complex cellular responses.

References

  • Werner, J., et al. (2001). Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways. J Clin Invest., 107(10), 1263–1273. [Link]

  • Ji, C., et al. (2001). Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways. The Journal of Clinical Investigation. [Link]

  • Kanani, P. M., et al. (2000). Homocysteine and endothelial dysfunction: a link with cardiovascular disease. Journal of the American Society of Nephrology, 11(Supplement 1), S133-S138. [Link]

  • Tacheny, A., et al. (2002). Effects of homocysteine on the cellular responses of murine endothelial cells cultured in vitro. Annals of the New York Academy of Sciences, 973, 550-554. [Link]

  • Moore, P., et al. (2011). The Role of N-Methyl-D-Aspartate Receptor Activation in Homocysteine-Induced Death of Retinal Ganglion Cells. Investigative Ophthalmology & Visual Science, 52(8), 5515-5524. [Link]

  • Li, F., et al. (2019). N-methyl-D-aspartate receptor Activation, Novel Mechanism of Homocysteine Induced Blood Retinal Barrier Dysfunction. Journal of Neuroinflammation, 16(1), 196. [Link]

  • Ho, P. I., et al. (2006). Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death. Neuro-Signals, 15(3), 133-143. [Link]

  • Zeng, X., et al. (2013). Hyperhomocysteinemia Promotes Insulin Resistance by Inducing Endoplasmic Reticulum Stress in Adipose Tissue. The Journal of Biological Chemistry, 288(14), 9570-9578. [Link]

  • Li, H., et al. (2009). HOMOCYSTEINE INDUCES ENDOTHELIAL DYSFUNCTION VIA INHIBITION OF ARGININE TRANSPORT. Journal of Physiology and Pharmacology, 60(2), 53-61. [Link]

  • Outinen, P. A., et al. (1999). Homocysteine-induced endoplasmic reticulum stress and growth arrest leads to specific changes in gene expression in human vascular endothelial cells. Blood, 94(3), 959-967. [Link]

  • Moore, P., et al. (2011). The Role of N-Methyl-D-Aspartate Receptor Activation in Homocysteine-Induced Death of Retinal Ganglion Cells. Investigative Ophthalmology & Visual Science, 52(8), 5515-5524. [Link]

  • Xu, D., et al. (2023). Potential Antioxidative Activity of Homocysteine in Erythrocytes under Oxidative Stress. Antioxidants, 12(1), 198. [Link]

  • Jiang, Y., et al. (2022). Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis. Frontiers in Cardiovascular Medicine, 9, 994541. [Link]

  • Stühlinger, M. C., et al. (2001). Homocysteine Impairs the Nitric Oxide Synthase Pathway. Circulation, 104(21), 2569-2575. [Link]

  • Malinski, T., et al. (2001). Effects of homocysteine on endothelial nitric oxide production. American Journal of Physiology-Heart and Circulatory Physiology, 281(1), H211-H218. [Link]

  • Nagai, Y., et al. (1999). Homocysteine Inhibits Angiogenesis in Vitro and in Vivo. Biochemical and Biophysical Research Communications, 265(3), 631-634. [Link]

  • Pushpakumar, S., et al. (2014). Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide. Current Medicinal Chemistry, 21(32), 3662-3672. [Link]

  • Lipton, S. A., et al. (1997). Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences, 94(11), 5923-5928. [Link]

  • Akpinar, O., et al. (2020). Effects of homocysteine and memantine on oxidative stress related TRP cation channels in in-vitro model of Alzheimer's disease. Journal of Receptors and Signal Transduction, 40(4), 365-373. [Link]

  • Outinen, P. A., et al. (1999). Homocysteine-Induced Endoplasmic Reticulum Stress and Growth Arrest Leads to Specific Changes in Gene Expression in Human Vascular Endothelial Cells. Blood, 94(3), 959-967. [Link]

  • Zhu, H., et al. (2018). Homocysteine induces mitochondrial dysfunction and oxidative stress in myocardial ischemia/reperfusion injury through stimulating ROS production and the ERK1/2 signaling pathway. Experimental and Therapeutic Medicine, 15(4), 3370-3378. [Link]

  • Kokame, K., et al. (1998). Characterization of the stress-inducing effects of homocysteine. Biochemical Journal, 331(Pt 3), 959-964. [Link]

  • Ulvik, A., et al. (2008). Homocysteine effects on cellular glutathione peroxidase (GPx-1) activity under in vitro conditions. Clinical Chemistry and Laboratory Medicine, 46(10), 1435-1439. [Link]

  • Battastini, A. M. O., et al. (2006). In vitro effect of homocysteine on nucleotide hydrolysis by blood serum from adult rats. Chemico-Biological Interactions, 160(2), 159-164. [Link]

  • Smith, A. D., & Refsum, H. (2021). Homocysteine—a retrospective and prospective appraisal. Frontiers in Neuroscience, 15, 621323. [Link]

  • Battastini, A. M. O., et al. (2006). In Vitro Effect of Homocysteine on Nucleotide Hydrolysis by Blood Serum From Adult Rats. Chemico-Biological Interactions, 160(2), 159-164. [Link]

  • Jakubowski, H. (2016). The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health. International Journal of Molecular Sciences, 17(10), 1733. [Link]

Sources

Exploratory

Disodium DL-Homocysteinate: Biochemical Properties, Redox Stability, and Experimental Applications

Executive Summary Disodium DL-homocysteinate (CAS 85712-14-7) is the highly soluble disodium salt of DL-homocysteine, a critical sulfur-containing amino acid involved in transmethylation and transsulfuration pathways. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Disodium DL-homocysteinate (CAS 85712-14-7) is the highly soluble disodium salt of DL-homocysteine, a critical sulfur-containing amino acid involved in transmethylation and transsulfuration pathways. In clinical and cellular models, elevated homocysteine (hyperhomocysteinemia) is a recognized independent risk factor for cardiovascular disease, neurodegeneration, and oxidative stress[1][2].

For researchers, handling free homocysteine presents significant biochemical challenges due to its zwitterionic nature and rapid auto-oxidation kinetics. The disodium salt formulation resolves the solubility limitations of the free acid, allowing for the preparation of high-concentration stock solutions without inducing pH shock in physiological buffers. However, the exposed thiolate anion in aqueous environments demands rigorous experimental controls to maintain the molecule in its reduced, bioactive state. This whitepaper provides an in-depth technical analysis of the physicochemical properties, redox stability, and validated handling protocols for disodium DL-homocysteinate.

Physicochemical Profiling & Structural Dynamics

The Role of the Disodium Salt

In its free amino acid form, homocysteine exhibits limited aqueous solubility at neutral pH due to its zwitterionic crystal lattice. By utilizing disodium DL-homocysteinate, both the carboxylate group and the sulfhydryl/amino groups are deprotonated or stabilized by sodium counter-ions. This dramatically increases aqueous solubility, making it the preferred reagent for in vitro assays requiring concentrations up to 5–10 mM to model severe hyperhomocysteinemia[1][3].

Thiol pKa and Nucleophilicity

The reactivity of homocysteine is dictated by the acid dissociation constant (pKa) of its sulfhydryl (-SH) group. The intrinsic pKa of the homocysteine thiol group is approximately 8.9, with some macroscopic measurements in protein environments estimating it closer to 10.0[4][5].

Causality in Reactivity: Because the pKa of homocysteine (~8.9) is higher than that of cysteine (8.3), a smaller fraction of homocysteine exists as the highly reactive thiolate anion ( RS− ) at a physiological pH of 7.4[4]. However, the thiolate anion that does form is exceptionally nucleophilic. Once homocysteine reacts to form a disulfide bond with a protein (e.g., Protein-S-S-Hcy), that bond is thermodynamically stronger and more stable than corresponding cysteine mixed disulfides, severely limiting its displacement by other endogenous thiols[4].

Table 1: Comparative Physicochemical & Kinetic Properties
PropertyDL-HomocysteineL-CysteineBiological Implication
Thiol pKa ~8.9 - 10.0[4][5]8.3[4]Hcy forms highly stable, irreversible disulfide bonds with plasma proteins.
Plasma Half-Life (Reduced) 46.9 min[6]141.0 min[6]Reduced Hcy is rapidly oxidized or protein-bound in circulation.
Dominant Plasma State >70% Protein-bound[2]Mostly free/dimerizedHcy heavily targets Albumin (Cys34) via S-homocysteinylation.
Toxicity Mechanism N- & S-homocysteinylationRare at physiological levelsHcy alters protein net charge and induces aggregation/ER stress[7].

Redox Chemistry and Stability

The primary mechanism underlying homocysteine-induced cellular toxicity is the disruption of redox homeostasis. Homocysteine can act as both a pro-oxidant and an antioxidant depending on the microenvironment[3][8].

Auto-Oxidation and ROS Generation

In oxygenated aqueous solutions, the homocysteine thiolate anion undergoes trace-metal catalyzed (e.g., Cu2+ , Fe3+ ) one-electron oxidation to form a thiyl radical ( RS∙ )[2]. This radical rapidly reacts with molecular oxygen or other thiols, generating superoxide radicals ( O2∙−​ ), hydrogen peroxide ( H2​O2​ ), and homocystine (the oxidized disulfide dimer)[1][2].

Furthermore, homocysteine can cyclize into homocysteine thiolactone, a highly reactive thioester that spontaneously reacts with the ϵ -amino groups of lysine residues on proteins (N-homocysteinylation)[7][9]. This process alters the protein's net charge, induces unfolding, and promotes the formation of protein carbonyls via a kinetically favored hydrogen atom transfer (HAT) mechanism[2][9].

RedoxPathway Hcy Reduced DL-Homocysteine (R-SH) Thiyl Thiyl Radical (R-S•) Hcy->Thiyl Auto-oxidation (Cu2+, Fe3+) O2 -> O2•- Disulfide Homocystine (Oxidized) (R-S-S-R) Thiyl->Disulfide Dimerization Protein S-Homocysteinylated Protein (Protein-S-S-R) Thiyl->Protein Reaction with Protein-SH ROS Reactive Oxygen Species (O2•-, H2O2) Thiyl->ROS O2 reduction

Fig 1: Auto-oxidation pathway of homocysteine generating ROS and disulfide species.

Experimental Protocols: Handling & Assays

To ensure scientific integrity and reproducibility, researchers must treat disodium DL-homocysteinate as a highly labile reagent. The following protocols are designed as self-validating systems to prevent artifactual oxidation prior to cellular administration[1].

Protocol 1: Preparation of Stable Disodium DL-Homocysteinate Solutions

Objective: Prevent premature auto-oxidation and thiyl radical formation during stock preparation.

  • Buffer Degassing: Boil ultra-pure water or PBS for 5 minutes, then vigorously purge with Nitrogen ( N2​ ) or Argon gas for 15 minutes as it cools. Causality: Removing dissolved oxygen halts the primary electron acceptor pathway for auto-oxidation.

  • Chelation: Add 1 mM EDTA or DTPA to the buffer. Causality: Chelators sequester trace transition metals ( Cu2+ , Fe3+ ) that act as obligate catalysts for thiol auto-oxidation[2].

  • Reconstitution: Dissolve disodium DL-homocysteinate powder into the degassed buffer to create a 100 mM stock. Do not vortex excessively; mix by gentle inversion.

  • Immediate Usage: DL-Homocysteine solutions must be prepared fresh for each experiment[1]. If a yellowish tint appears, the solution has oxidized to homocystine and must be discarded[10].

Protocol 2: Quantification of Free vs. Bound Homocysteine (HPLC-MS)

Objective: Accurately measure the redox status of homocysteine in plasma or cell culture media.

Because reduced homocysteine has a half-life of less than 50 minutes in biological fluids[6], immediate derivatization is mandatory to freeze the thiol-disulfide equilibrium[8].

  • Sample Collection: Collect cell culture media or plasma and immediately transfer to tubes containing a thiol-blocking agent (e.g., 10 mM N-ethylmaleimide (NEM) or iodoacetamide (IAA)). Causality: NEM rapidly alkylates free sulfhydryl groups, preventing ex vivo auto-oxidation and disulfide exchange[8].

  • Protein Precipitation: Add cold 10% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes[11].

  • Reduction (For Total Hcy): To measure total homocysteine, treat a separate un-alkylated aliquot with a reducing agent like DTT or TCEP to break all disulfide bonds before derivatization.

  • Analysis: Analyze the supernatant via HPLC-MS using a stable isotope internal standard (e.g., DL-Homocysteine-d4)[11][12].

Workflow Step1 1. Buffer Preparation Degas PBS + 1mM EDTA with N2 Step2 2. Reagent Reconstitution Dissolve Disodium DL-Homocysteinate Step1->Step2 Step3 3. Cell Treatment Administer to cultures (0.1 - 1.0 mM) Step2->Step3 Step4 4. Thiol Derivatization Block free thiols with NEM/IAA Step3->Step4 Step5 5. HPLC-MS Analysis Quantify Free vs. Bound Hcy Step4->Step5

Fig 2: Validated workflow for handling and quantifying homocysteine in cell culture.

Conclusion

Disodium DL-homocysteinate is an indispensable biochemical tool for modeling oxidative stress, endothelial dysfunction, and hyperhomocysteinemia in vitro. While the disodium salt drastically improves the handling and solubility of the molecule, the inherent redox instability of the homocysteine thiolate anion requires strict adherence to anaerobic preparation and metal-chelation protocols. By understanding the causality behind its pKa-driven reactivity and auto-oxidation kinetics, researchers can generate highly reproducible, artifact-free data in their drug discovery and mechanistic assays.

References

  • BenchChem. Application Notes and Protocols: Modeling Oxidative Stress in Cell Culture Using DL-Homocysteine.
  • In Vivo / International Institute of Anticancer Research.
  • MDPI / NIH.
  • NextSDS.
  • American Heart Association Journals. Redox Status and Protein Binding of Plasma Homocysteine and Other Aminothiols in Patients With Early-Onset Peripheral Vascular Disease.
  • MDPI. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health.
  • ResearchGate. Determination of the macroscopic sulfhydryl group pKa values for L-homocysteine and L-cysteine.
  • European Review for Medical and Pharmacological Sciences.
  • Taylor & Francis. Homocysteine pre-treatment increases redox capacity in both endothelial and tumor cells.
  • University of Life Sciences in Poznan. Mechanisms of homocysteine toxicity in humans.
  • Archives of Medical Science.
  • Benchchem. Preventing oxidation of D-Homocysteine in experimental solutions.
  • Proceedings of the National Academy of Sciences (PNAS).

Sources

Foundational

Disodium DL-Homocysteinate: A Technical Whitepaper on Molecular Weight, Solubility Profiling, and Analytical Methodologies

Executive Summary Disodium DL-homocysteinate is the highly soluble disodium salt of DL-homocysteine, a sulfhydryl-containing, non-proteinogenic amino acid synthesized endogenously from methionine. In clinical and molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Disodium DL-homocysteinate is the highly soluble disodium salt of DL-homocysteine, a sulfhydryl-containing, non-proteinogenic amino acid synthesized endogenously from methionine. In clinical and molecular pathology, elevated plasma homocysteine is a critical determinant of the methylation cycle and a recognized risk factor for hyperhomocysteinemia, occlusive arterial diseases, and atherosclerosis[1][2].

For researchers and drug development professionals, utilizing the disodium salt rather than the zwitterionic free base provides superior aqueous dissolution kinetics. This characteristic is essential for formulating high-concentration parenteral doses for in vivo models (such as apolipoprotein E-deficient mice) and maintaining strictly controlled concentrations in in vitro cardiovascular assays. This whitepaper details the physicochemical properties, thermodynamic solubility profile, and the rigorous methodologies required to handle this oxidation-prone compound.

Molecular Weight and Structural Dynamics

The free base form of DL-Homocysteine (CAS 454-29-5) possesses the molecular formula C₄H₉NO₂S and a molecular weight of 135.18 g/mol . At physiological pH, it exists primarily as a zwitterion, which limits its aqueous solubility due to strong intermolecular crystal lattice forces.

To synthesize Disodium DL-homocysteinate (CAS 85712-14-7)[3], both the carboxylic acid (-COOH) and the sulfhydryl (-SH) functional groups are deprotonated and complexed with sodium ions (Na⁺). This dual-substitution fundamentally alters the compound's mass and solvation behavior.

Molecular Weight Calculation:

  • Base Mass: 135.18 g/mol

  • Proton Removal: - 2.016 g/mol (two H⁺ ions)

  • Sodium Addition: + 45.98 g/mol (two Na⁺ ions)

  • Calculated Disodium Salt MW: 179.14 g/mol

Table 1: Physicochemical Parameter Comparison
ParameterDL-Homocysteine (Free Base)Disodium DL-Homocysteinate
CAS Number 454-29-585712-14-7
Molecular Formula C₄H₉NO₂SC₄H₇NO₂S·2Na
Molecular Weight 135.18 g/mol 179.14 g/mol
Aqueous Solubility (25°C) ~40 mg/mL>100 mg/mL (Estimated)
PBS Solubility (pH 7.2) 10 mg/mLHighly Soluble
Ionization State (pH 7.4) ZwitterionicAnionic (Thiolate & Carboxylate)
Hygroscopicity LowHigh

Solubility Thermodynamics and Solvation Kinetics

The solubility of a compound dictates its bioavailability and utility in assay development. While the free base of DL-homocysteine is limited to approximately 40 mg/mL in deionized water and 10 mg/mL in PBS (pH 7.2)[1][2], the disodium salt dramatically alters the solvation thermodynamics.

The Causality of Enhanced Solubility: The substitution of hydrogen with sodium at the carboxyl and thiol terminals disrupts the dense intermolecular hydrogen-bonding network present in the crystalline free base. When introduced to an aqueous medium, the ion-dipole interactions between the Na⁺ ions, the thiolate/carboxylate anions, and the surrounding water molecules are thermodynamically highly favorable. This drastically reduces the lattice energy required for dissolution. Consequently, the disodium salt dissolves rapidly, though it creates a highly alkaline microenvironment that must be carefully buffered prior to introduction into biological systems.

Mechanistic Pathway: Solvation and Oxidative Degradation

A critical challenge in formulating Disodium DL-homocysteinate is its extreme susceptibility to oxidative dimerization. The thiolate anion (-S⁻) present in the dissolved salt is significantly more nucleophilic and prone to oxidation than the protonated thiol (-SH). Upon exposure to ambient oxygen or trace transition metals in the solvent, it rapidly oxidizes to form DL-homocystine—a disulfide-linked dimer. Because DL-homocystine is highly insoluble in water, it precipitates out of solution, effectively ruining the quantitative accuracy of the dose.

G N1 Disodium DL-Homocysteinate CAS: 85712-14-7 N2 Aqueous Solvation (Deionized H2O / PBS) N1->N2 Dissolution (>100 mg/mL) N3 Free DL-Homocysteine (Active Thiol: -SH) N2->N3 pH Equilibration N4 Oxidative Stress (O2 / Transition Metals) N3->N4 Aerobic Exposure N5 DL-Homocystine (Insoluble Disulfide Dimer) N4->N5 Covalent S-S Bond Formation N6 Inert Gas Purging (Argon / N2) N6->N2 Prevents Oxidation N6->N4 Inhibits

Fig 1: Solvation dynamics and oxidative degradation pathway of Disodium DL-homocysteinate.

Experimental Methodology: Anaerobic Shake-Flask Solubility Protocol

To accurately determine the maximum solubility profile of Disodium DL-homocysteinate while preventing oxidative degradation, researchers must employ a modified, self-validating anaerobic shake-flask method coupled with Ellman’s reagent (DTNB) quantification.

Self-Validation Mechanism: DTNB specifically reacts with free sulfhydryl groups. By using DTNB rather than standard UV-absorption, the assay inherently validates the sample's integrity—ensuring that only the active monomeric homocysteine is quantified, and any oxidized (dimerized) artifacts are excluded from the solubility calculation.

Step-by-Step Protocol:
  • Solvent Deoxygenation: Boil standard Phosphate-Buffered Saline (PBS, pH 7.2) for 10 minutes, then actively purge the buffer with Argon gas for 30 minutes as it cools to 25°C.

    • Causality: Boiling and purging eliminates dissolved O₂, preventing premature disulfide bond formation during the extended equilibration phase.

  • Sample Saturation: Inside an anaerobic glove box, add excess Disodium DL-homocysteinate solid to 5 mL of the deoxygenated PBS in an amber glass vial.

    • Causality: Amber glass is utilized to prevent photo-catalyzed oxidation of the thiol groups.

  • Equilibration: Seal the vial with a PTFE-lined cap. Agitate on an orbital shaker at 300 RPM at exactly 25.0 ± 0.1°C for 24 hours.

    • Causality: A 24-hour window ensures complete thermodynamic equilibrium is reached between the undissolved solid phase and the saturated solution.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C (using an airtight rotor) to pellet the undissolved solid.

  • Quantification (DTNB Assay):

    • Extract 10 µL of the supernatant and dilute 1:1000 in deoxygenated buffer.

    • Mix 50 µL of the diluted sample with 200 µL of 0.1 mM DTNB solution (prepared in 0.1 M Tris-HCl, pH 8.0).

    • Incubate for 15 minutes at room temperature.

    • Measure absorbance at 412 nm using a UV-Vis spectrophotometer.

  • Data Extrapolation: Compare the absorbance against a freshly prepared standard curve of DL-homocysteine free base[4] to calculate the exact molar solubility of the disodium salt.

Conclusion

Understanding the exact molecular weight (179.14 g/mol ) and the enhanced solubility profile of Disodium DL-homocysteinate is paramount for its successful application in cardiovascular and neurological disease modeling. By leveraging its superior solvation kinetics and strictly controlling its oxidative environment through anaerobic handling, drug development professionals can achieve highly reproducible, high-concentration dosing regimens that are otherwise impossible with the standard free base.

Sources

Exploratory

Metabolic Pathways Involving Disodium DL-Homocysteinate in Cell Culture: A Comprehensive Technical Guide

Executive Summary Disodium DL-homocysteinate is a highly soluble, stable salt form of the sulfur-containing amino acid homocysteine. In cell culture applications, the free acid form of homocysteine is notoriously difficu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Disodium DL-homocysteinate is a highly soluble, stable salt form of the sulfur-containing amino acid homocysteine. In cell culture applications, the free acid form of homocysteine is notoriously difficult to manage due to its propensity for rapid auto-oxidation into the insoluble disulfide, homocystine. Utilizing the disodium salt ensures precise dosimetric control when modeling hyperhomocysteinemia (HHcy) and investigating 1-carbon (1C) metabolism in vitro. Upon dissolution in physiological media (pH 7.4), the salt dissociates, yielding homocysteinate anions that readily protonate to homocysteine, integrating directly into the cellular methionine cycle.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, detailing the biochemical causality behind homocysteine toxicity, the precise mechanisms of its metabolic routing, and self-validating experimental workflows for stable isotope tracing.

Core Metabolic Pathways

Once transported into the intracellular space, homocysteine sits at a critical metabolic branch point. Its fate is dictated by the availability of specific vitamin cofactors and the cellular demand for methyl groups versus antioxidant capacity[1].

The Remethylation Pathway (Methionine Conservation)

In most mammalian cells, homocysteine is remethylated to methionine to sustain the S-adenosylmethionine (SAM) pool, the universal methyl donor[2]. This process is catalyzed primarily by Methionine Synthase (MTR), a ubiquitously expressed enzyme requiring Vitamin B12 (cobalamin) and 5-methyltetrahydrofolate (5-MTHF)[1]. In specialized cells, Betaine-Homocysteine S-methyltransferase (BHMT) provides an alternative, folate-independent remethylation route using betaine[3]. Isotope tracing in Caco-2 intestinal epithelial cells reveals that under folate-replete conditions, nearly all one-carbon units for remethylation originate from the carbon-3 of serine[4].

The Transsulfuration Pathway (Antioxidant Generation)

When methionine levels are sufficient, homocysteine is irreversibly diverted down the transsulfuration pathway[3]. Cystathionine β -synthase (CBS) condenses homocysteine with serine to form cystathionine, which is subsequently cleaved by Cystathionine γ -lyase (CSE) to yield cysteine and α -ketobutyrate[3]. Both enzymes require Vitamin B6 (pyridoxal phosphate). This pathway is the sole endogenous source of cysteine, a rate-limiting precursor for glutathione (GSH) synthesis and the gasotransmitter hydrogen sulfide (H2S)[3].

MetabolicPathways Hcy Disodium DL-Homocysteinate (Intracellular Pool) Remethylation Remethylation (MTR / BHMT) Hcy->Remethylation Transsulfuration Transsulfuration (CBS / CSE) Hcy->Transsulfuration Thiolactone Homocysteine Thiolactone (Toxicity Pathway) Hcy->Thiolactone Methionyl-tRNA synthetase Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH SAH->Hcy Remethylation->Met Folate/B12 Cystathionine Cystathionine Transsulfuration->Cystathionine B6 Cysteine Cysteine Cystathionine->Cysteine GSH Glutathione (GSH) & H2S Cysteine->GSH

Core metabolic network of homocysteine detailing remethylation and transsulfuration.

Pathophysiological Mechanisms of Homocysteine Toxicity

When cultured cells are exposed to supraphysiological levels of disodium DL-homocysteinate (modeling HHcy), the metabolic network becomes saturated, triggering distinct cytotoxic cascades[5].

Protein N-Homocysteinylation via Homocysteine Thiolactone

Elevated intracellular homocysteine is erroneously selected by methionyl-tRNA synthetase during protein synthesis. Instead of incorporating it into the nascent peptide, the enzyme edits the error by cyclizing homocysteine into a highly reactive thioester: homocysteine thiolactone (HTL)[6]. HTL readily reacts with the ϵ -amino groups of lysine residues on cellular proteins, a process known as N-homocysteinylation[1]. This post-translational modification induces protein misfolding, aggregation, and severe endoplasmic reticulum (ER) stress[1].

DNA Damage Response and NAD+ Depletion

In neuronal and endothelial cell cultures, homocysteine auto-oxidation generates reactive oxygen species (ROS)[7]. This oxidative stress causes rapid DNA strand breaks, heavily activating poly-ADP-ribose polymerase (PARP)[8]. Because PARP utilizes NAD+ as a substrate, its hyperactivation leads to profound intracellular NAD+ depletion, preceding mitochondrial membrane depolarization and initiating caspase-dependent apoptosis or necrosis[8]. Furthermore, homocysteine impairs the nitric oxide synthase (eNOS) pathway by accumulating asymmetric dimethylarginine (ADMA), severely compromising endothelial function[9].

ToxicitySignaling Hcy Intracellular Homocysteine Path1 Protein N-homocysteinylation Hcy->Path1 Thiolactone Path2 Oxidative Stress (ROS) Hcy->Path2 Auto-oxidation Mito Mitochondrial Dysfunction Path1->Mito DNA_Damage DNA Strand Breaks Path2->DNA_Damage PARP PARP Activation DNA_Damage->PARP NAD NAD+ Depletion PARP->NAD NAD->Mito Apoptosis Apoptosis / Cell Death Mito->Apoptosis

Cytotoxic signaling cascades triggered by elevated intracellular homocysteine.

Experimental Methodologies & Protocols

Successful in vitro modeling requires strict control over the redox state of the media and precise isotopic tracing to validate metabolic flux.

Protocol 1: Inducing In Vitro Hyperhomocysteinemia

Objective: To establish a reproducible model of HHcy without artifactual toxicity from immediate media oxidation.

  • Stock Preparation: Dissolve disodium DL-homocysteinate in deoxygenated, sterile PBS to a concentration of 100 mM. (Causality Note: Using deoxygenated PBS prevents the premature formation of homocystine dimers before cellular uptake, ensuring the active thiol reaches the cytosol).

  • Media Formulation: Prepare custom DMEM/F12 lacking methionine and cystine. Supplement with 10% dialyzed Fetal Bovine Serum (dFBS) to remove undefined amino acid pools that could competitively inhibit uptake.

  • Treatment: Spike the media with the disodium DL-homocysteinate stock to achieve target concentrations (e.g., 10–50 μ M for mild HHcy, 100–500 μ M for severe HHcy)[10].

  • Redox Stabilization: Add 50 μ M of a mild reducing agent (e.g., β -mercaptoethanol) if prolonged (>48h) incubation is required to maintain the free thiol state.

Protocol 2: Stable Isotope Tracing for Flux Analysis

Objective: To quantify the flux of homocysteine through the transsulfuration versus remethylation pathways.

  • Tracer Addition: Cultivate cells in media containing 200 μ M disodium DL-homocysteinate and 1 mM [3-13C]serine[4].

  • Incubation: Incubate for 24 hours. The 13C label from serine will be transferred to 5-MTHF and subsequently to methionine (remethylation) or directly incorporated into cystathionine (transsulfuration)[4].

  • Metabolite Extraction: Rapidly wash cells with ice-cold PBS. Quench metabolism by adding 80% cold methanol (-20°C). Scrape cells, centrifuge at 15,000 x g for 10 minutes, and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the extract using liquid chromatography-tandem mass spectrometry. Calculate the M+1 isotopologue enrichment of methionine and cystathionine to determine pathway-specific flux rates.

Workflow Step1 1. Media Prep (DL-Hcy + 13C-Serine) Step2 2. Cell Seeding (e.g., Caco-2, HUVEC) Step1->Step2 Step3 3. Hcy Treatment (24h Incubation) Step2->Step3 Step4 4. Metabolite Extraction (Cold 80% Methanol) Step3->Step4 Step5 5. LC-MS/MS (Flux Analysis) Step4->Step5

Step-by-step experimental workflow for 13C-isotope tracing of homocysteine metabolism.

Quantitative Data: Kinetic Parameters & Toxicity Thresholds

To contextualize experimental designs, the following table summarizes the quantitative thresholds and kinetic behaviors of homocysteine in standard mammalian cell culture models (e.g., HUVEC, Caco-2, Hippocampal Neurons).

ParameterValue / RangeBiological Significance
Physiological Baseline 5 – 15 μ MNormal plasma/extracellular range[8].
Mild HHcy Model 20 – 50 μ MInduces mild oxidative stress; alters NO production[7].
Severe HHcy Model 100 – 500 μ MTriggers ER stress, PARP activation, and apoptosis[8].
Remethylation Contribution ~19% of Met poolFraction of intracellular methionine derived from Hcy remethylation (folate-replete)[4].
Transsulfuration Contribution ~13% of Cys poolFraction of intracellular cysteine derived from Hcy transsulfuration[4].
HTL Formation Rate ~0.1 - 1.0 nmol/mg/hRate of homocysteine thiolactone synthesis by methionyl-tRNA synthetase[6].

Conclusion

The use of disodium DL-homocysteinate in cell culture provides a robust, highly controlled mechanism to study the intricate balance of 1-carbon metabolism. By understanding the causal relationships between homocysteine accumulation, thiolactone formation, and NAD+ depletion, researchers can accurately model vascular and neurodegenerative pathologies in vitro. Employing stable isotope tracing alongside carefully formulated media ensures that the observed phenotypes are a true reflection of metabolic flux rather than artifactual oxidation.

References

  • Kruman, I. I., et al. (2000). "Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity." Journal of Neuroscience.[Link]

  • Škovierová, H., et al. (2016). "The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health." International Journal of Molecular Sciences.[Link]

  • Jakubowski, H. (1997). "Metabolism of homocysteine thiolactone in human cell cultures: Possible mechanism for pathological consequences of elevated homocysteine levels." ResearchGate.[Link]

  • Balint, B., et al. (2020). "Mechanisms of homocysteine-induced damage to the endothelial, medial and adventitial layers of the arterial wall." PubMed.[Link]

  • Nitsche, C., et al. (2004). "Folate deprivation reduces homocysteine remethylation in a human intestinal epithelial cell culture model: role of serine in one-carbon donation." PubMed.[Link]

  • Zinellu, A., et al. (2025). "Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid." MDPI.[Link]

  • Stabler, S. P., et al. (2025). "Methionine dependence in cancer cells due to lack of B12." bioRxiv.[Link]

  • Upchurch, G. R., et al. (2001). "Effects of homocysteine on endothelial nitric oxide production." American Journal of Physiology.[Link]

  • Stühlinger, M. C., et al. (2001). "Homocysteine Impairs the Nitric Oxide Synthase Pathway." Circulation.[Link]

  • Murín, R., et al. (2011). "Effect of homocysteine on survival of human glial cells." SciSpace.[Link]

Sources

Foundational

Pharmacokinetics of DL-homocysteinate disodium salt in murine models

An In-Depth Technical Guide to the Pharmacokinetics of DL-Homocysteinate Disodium Salt in Murine Models Abstract This technical guide provides a comprehensive framework for designing, executing, and interpreting pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of DL-Homocysteinate Disodium Salt in Murine Models

Abstract

This technical guide provides a comprehensive framework for designing, executing, and interpreting pharmacokinetic (PK) studies of DL-homocysteinate disodium salt in murine models. As the exogenous administration of homocysteine is crucial for understanding its role in various pathologies, a robust understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount. This document offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from animal model selection to advanced bioanalytical quantification, ensuring a self-validating and reproducible study design.

Introduction: The Significance of Homocysteine Pharmacokinetics

Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical junction in two fundamental metabolic pathways: remethylation and transsulfuration.[1][2] Elevated plasma levels of total homocysteine (tHcy), a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for a spectrum of pathologies, including cardiovascular disease, neurodegenerative disorders, and birth defects.[3][4][5] Consequently, murine models are frequently employed to investigate the pathological mechanisms of hyperhomocysteinemia and to evaluate potential therapeutic interventions.[6][7]

Administering a defined homocysteine compound, such as DL-homocysteinate disodium salt, allows for the controlled study of its systemic exposure and metabolic fate. Understanding the pharmacokinetics of exogenous homocysteine is essential for correlating specific plasma concentrations with observed physiological or pathological effects, thereby establishing a clear dose-response relationship. This guide provides the scientific and methodological foundation to conduct these critical preclinical studies with accuracy and integrity.

Foundational Knowledge: Homocysteine Metabolic Pathways

To accurately interpret pharmacokinetic data, a foundational understanding of homocysteine's endogenous metabolism is essential. Hcy is not obtained from the diet; it is synthesized from the essential amino acid methionine. Once formed, Hcy stands at a metabolic crossroads with two primary fates.[5][8]

  • Remethylation Pathway: Homocysteine can be recycled back to methionine. This process is catalyzed by either methionine synthase, which requires vitamin B12 and a methyl group from 5-methyltetrahydrofolate (the active form of folate), or by betaine-homocysteine methyltransferase (BHMT), which is primarily active in the liver and kidney.[1][5]

  • Transsulfuration Pathway: Homocysteine can be irreversibly converted to cysteine. This two-step process is initiated by the enzyme cystathionine β-synthase (CBS), which requires vitamin B6 as a cofactor.[3][8]

The balance between these pathways is tightly regulated by the cellular concentrations of key metabolites like S-adenosylmethionine (SAM), which activates the transsulfuration pathway and inhibits a key enzyme in the remethylation pathway.[1][9] An administered dose of DL-homocysteinate disodium salt will enter this endogenous pool and be subject to the same metabolic processes.

Homocysteine_Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (+ Acceptor) Hcy Homocysteine (Hcy) SAM->Hcy + SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase (Vitamin B12) Hcy->Met Cystathionine Cystathionine Hcy->Cystathionine CBS (Vitamin B6) Hcy->Cystathionine Cysteine Cysteine Cystathionine->Cysteine CGL Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->Hcy MTHF->THF Betaine Betaine Betaine->Hcy BHMT

Caption: Core metabolic pathways of homocysteine.

Preclinical Pharmacokinetic Study Design

A well-designed study is the cornerstone of reliable PK data.[10][11] This involves careful consideration of the animal model, test article formulation, administration route, and sampling strategy.[12]

Animal Model Selection
  • Justification: Murine models are widely used in preclinical research due to their genetic tractability, relatively low cost, and well-characterized physiology.[6]

  • Strain: Common inbred strains like C57BL/6J and A/J are often used. It is critical to note that baseline homocysteine levels can vary significantly between strains, which must be accounted for in the study design.[7][13]

  • Considerations: Factors such as age, sex, and diet (especially folate and B vitamin content) can significantly influence homocysteine levels and must be standardized and reported.[5][7][13] Female mice, contrary to humans, may exhibit higher baseline tHcy levels than males.[13]

Dosing and Administration

The choice of administration route directly impacts the absorption profile and subsequent pharmacokinetic parameters.

  • Test Article: DL-homocysteinate disodium salt should be dissolved in a sterile, isotonic vehicle, such as 0.9% saline. The pH of the final formulation should be checked to ensure it is physiologically compatible.

  • Routes of Administration:

    • Intravenous (IV): Administered typically via the lateral tail vein, this route ensures 100% bioavailability and provides a direct measure of distribution and elimination. It serves as the benchmark for comparison with other routes.[14][15]

    • Intraperitoneal (IP): A common route in rodents that offers rapid absorption, though it is subject to a first-pass effect through the liver.[14][16]

    • Oral (PO): Achieved via gavage, this route is essential for assessing oral bioavailability but presents the most complex absorption profile.[14][17]

Table 1: Recommended Administration Volumes and Needle Sizes for Adult Mice

Route Max Volume (bolus) Recommended Needle Size Rationale & Reference
Intravenous (IV) 5 mL/kg (~0.1 mL/20g mouse) 27-30 gauge Direct systemic access; avoids absorption phase.[15]
Intraperitoneal (IP) 10 mL/kg (~0.2 mL/20g mouse) 25-27 gauge Rapid absorption into the portal circulation.[18]

| Oral Gavage (PO) | 10 mL/kg (~0.2 mL/20g mouse) | 20-22 gauge (ball-tipped) | Assesses oral bioavailability; requires skilled technique.[17] |

Blood Sampling Strategy

The collection of high-quality blood samples at appropriate time points is critical for defining the concentration-time profile.

  • Serial vs. Terminal Sampling: Whenever possible, serial blood sampling from the same animal is strongly recommended. This approach reduces inter-animal variability and significantly decreases the number of animals required, aligning with the 3Rs (Replacement, Reduction, and Refinement) principles of animal research.[10][12][19]

  • Sampling Techniques:

    • Saphenous Vein: A preferred method for repeated, small-volume sampling (microsamples) in conscious mice. It is less stressful than many alternatives and does not require warming the animal.[19][20]

    • Tail Vein: Another viable option for serial sampling, though it may require warming the animal to improve blood flow, which can be a confounding variable.[20][21]

    • Terminal Cardiac Puncture: Used for the final time point to collect a large volume of blood. This procedure must be performed under terminal anesthesia.[12][22]

  • Time Points: A typical PK study includes 6-8 time points to adequately define the absorption, distribution, and elimination phases. Example time points post-dose could be: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Sample Handling:

    • Collect blood (~20-50 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Place samples immediately on ice to minimize metabolic activity.

    • Centrifuge at ~2000 x g for 10 minutes at 4°C to separate plasma.

    • Transfer the supernatant (plasma) to a new, clearly labeled tube.

    • Store plasma samples at -80°C until analysis.

PK_Workflow A Animal Acclimation & Baseline Characterization C Dosing (IV, IP, or PO) A->C B Test Article Preparation (DL-homocysteinate disodium salt) B->C D Serial Blood Sampling (e.g., Saphenous Vein) C->D t = 0, 5, 15 min... ...8, 24 hr E Plasma Processing (Centrifugation) D->E F Bioanalysis (LC-MS/MS) E->F Store at -80°C G PK Data Analysis (Cmax, AUC, t½) F->G H Interpretation & Reporting G->H

Caption: Experimental workflow for a murine PK study.

Bioanalytical Methodology: Quantifying Total Homocysteine

Accurate quantification of tHcy in plasma is non-trivial because the vast majority exists in disulfide forms (bound to proteins, as homocystine, or mixed with cysteine), with only 1-2% as free reduced homocysteine.[23][24] Therefore, the bioanalytical method must include a reduction step. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[25][26][27]

Detailed Experimental Protocol: Sample Preparation

This protocol is based on established methods for tHcy quantification.[23][28]

  • Thaw Samples: Thaw plasma samples, calibrators, and quality control (QC) samples on ice.

  • Prepare Aliquots: In a 1.5 mL microcentrifuge tube, add 20 µL of plasma (or calibrator/QC).

  • Add Internal Standard: Spike each sample with 20 µL of a working solution of stable isotope-labeled internal standard (e.g., d4- or d8-homocysteine) in a surrogate matrix like 2% Bovine Serum Albumin (BSA).[28] The use of a surrogate matrix for calibrators and QCs is critical to avoid interference from endogenous Hcy.[28]

  • Reduction Step: Add 20 µL of a reducing agent solution, such as 10% tris-(2-carboxyethyl) phosphine (TCEP) or dithiothreitol (DTT).[27][28] Vortex briefly.

  • Incubate: Allow the reduction reaction to proceed by incubating at room temperature for 15-30 minutes. This step is critical to cleave all disulfide bonds and convert all forms of homocysteine to its free, reduced form.[23][26]

  • Protein Precipitation: Add 150 µL of a cold protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid). Vortex vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Sample_Prep_Workflow start Start: 20 µL Plasma Sample is Add 20 µL Internal Standard (d4-Hcy) start->is reduce Add 20 µL Reducing Agent (TCEP) is->reduce incubate Incubate (15-30 min, RT) reduce->incubate ppt Add 150 µL Acetonitrile (0.1% FA) (Protein Precipitation) incubate->ppt spin Centrifuge (14,000 x g, 10 min) ppt->spin transfer Transfer Supernatant to Autosampler Vial spin->transfer end Inject for LC-MS/MS Analysis transfer->end

Caption: Bioanalytical sample preparation workflow.

LC-MS/MS Quantification
  • Principle: The prepared sample is injected into an HPLC system, which separates homocysteine from other matrix components. The analyte then enters the mass spectrometer, where it is ionized and detected using Multiple Reaction Monitoring (MRM).[25]

  • MRM Transitions: The mass spectrometer is set to monitor a specific precursor-to-product ion transition for homocysteine (e.g., m/z 136 -> 90) and its corresponding internal standard (e.g., d4-homocysteine: m/z 140 -> 94).[25][27] This highly specific detection method minimizes interferences and ensures accurate quantification.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability.[29][30] Key parameters include linearity, accuracy, precision, recovery, and stability.[27][28]

Pharmacokinetic Data Analysis

The plasma concentration-time data obtained from the bioanalytical phase are used to calculate key PK parameters. This is typically performed using specialized software (e.g., Phoenix WinNonlin).

Table 2: Key Pharmacokinetic Parameters and Their Interpretation

Parameter Description Interpretation
Cmax Maximum observed plasma concentration The peak exposure achieved after administration.
Tmax Time to reach Cmax Indicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time Represents the overall bioavailability of the compound.
t½ (Half-life) Time for plasma concentration to decrease by 50% Measures the rate of elimination from the body.
CL (Clearance) Volume of plasma cleared of the drug per unit time Indicates the efficiency of elimination processes (metabolism and excretion).

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Relates the amount of drug in the body to the concentration in the plasma. |

Conclusion and Field-Proven Insights

This guide outlines a robust, scientifically-grounded approach to characterizing the pharmacokinetics of DL-homocysteinate disodium salt in murine models. By integrating a deep understanding of homocysteine's endogenous metabolism with meticulous experimental design and state-of-the-art bioanalytical techniques, researchers can generate high-quality, interpretable data.

Key Takeaways for Scientific Integrity:

  • Acknowledge the Baseline: Always measure and account for endogenous baseline homocysteine levels in your animal model.

  • Total is Key: The analytical method must include a chemical reduction step to accurately measure total homocysteine, as this reflects the physiologically relevant pool.

  • Embrace Microsampling: Utilize serial microsampling techniques to improve data quality and adhere to ethical animal use principles.[12][19]

  • Validate Your Method: A fully validated bioanalytical method is not optional; it is the foundation of trustworthy results.[28][29]

By following these principles, researchers can confidently link pharmacokinetic profiles to pharmacodynamic outcomes, advancing our understanding of homocysteine's role in health and disease.

References

  • Thermo Fisher Scientific. (n.d.). Quantification of Total Homocysteine in Human Plasma or Serum by Liquid Chromatography-tandem Mass Spectrometry. Thermo Fisher Scientific.
  • Poco, C., et al. (2021). Homocysteine Metabolism Pathway Is Involved in the Control of Glucose Homeostasis: A Cystathionine Beta Synthase Deficiency Study in Mouse. Antioxidants, 10(4), 563. [Link]

  • De Nardi, C. (n.d.). Quantification of Total Homocysteine in Human Plasma or Serum by Liquid Chromatography Tandem Mass Spectrometry. Thermo Fisher Scientific.
  • McMillan, J. M., et al. (2000). Characterization of homocysteine metabolism in the rat liver. Biochemical Journal, 351(Pt 1), 255–261. [Link]

  • Magera, M. J., et al. (1999). Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry. Clinical Chemistry, 45(9), 1517–1522. [Link]

  • Wilson, F. A., et al. (2009). Tissue methionine cycle activity and homocysteine metabolism in female rats: Impact of dietary methionine and folate plus choline. American Journal of Physiology-Endocrinology and Metabolism, 296(4), E702-E713. [Link]

  • Vetter, B., et al. (1998). Low Whole-Blood S-Adenosylmethionine and Correlation Between 5-Methyltetrahydrofolate and Homocysteine in Coronary Artery Disease. Arteriosclerosis, Thrombosis, and Vascular Biology, 18(9), 1363–1368. [Link]

  • NC3Rs. (2023). Blood sampling: Mouse. [Link]

  • Casetta, B. (n.d.). Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS). Springer Nature Experiments. [Link]

  • Hoff, J. (2000). Methods of Blood Collection in the Mouse. Lab Animal, 29(10). [Link]

  • Jacobs, R. L., et al. (2005). Homocysteine Metabolism in ZDF (Type 2) Diabetic Rats. The Journal of Nutritional Biochemistry, 16(11), 683-690. [Link]

  • ResearchGate. (n.d.). Comparison of standard blood sampling techniques employed in mice to obtain blood or plasma samples for computing pharmacokinetic profiles. [Link]

  • De Nardi, C., et al. (n.d.). Quantification of Total Homocysteine in Human Plasma or Serum by LC-HRAM-MS for Clinical Research. Thermo Fisher Scientific.
  • House, J. D., et al. (1997). Characterization of homocysteine metabolism in the rat kidney. Biochemical Journal, 328(Pt 1), 287–292. [Link]

  • Svardal, A. M., et al. (1980). S-Adenosylmethionine and S-adenosylhomocystein metabolism in isolated rat liver. Effects of L-methionine, L-homocystein, and adenosine. Biochimica et Biophysica Acta, 633(2), 231-239. [Link]

  • Abu-Rabie, P., et al. (2014). Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach. Journal of Chromatography B, 971, 58-64. [Link]

  • Colvin, R. A. (1983). Sampling methods for pharmacokinetic studies in the mouse. Journal of Pharmacological Methods, 9(4), 295-306. [Link]

  • University of Iowa. (n.d.).
  • WuXi AppTec. (2024). Comparative Evaluation of Blood Collection Methods for Pharmacokinetic Studies in Mice: Serial and Staggered Sampling, and Terminal Blood Sampling.
  • Finkelstein, J. D. (1990). Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine. Life Sciences, 46(18), 1269-1275. [Link]

  • de Oliveira, A. M., et al. (2014). Homocysteine: validation and comparison of two methods using samples from patients with pulmonary hypertension. Jornal Brasileiro de Patologia e Medicina Laboratorial, 50(6), 402-409. [Link]

  • Lee, H. C., et al. (2024). S-adenosylmethionine and S-adenosyl-L-homocysteine metabolism is involved in the sperm motility and in vitro fertility rate in mouse. Biochemical and Biophysical Research Communications, 741, 151006. [Link]

  • Parasuraman, S., et al. (2010). Fluid and Drug Administration Procedure Animal Model in Biomedical Research.
  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]

  • Leite, D., et al. (2012). Validation and clinical application of an UHPLC method for simultaneous analysis of total homocysteine and cysteine in human plasma. Biomedical Chromatography, 26(12), 1548-1554. [Link]

  • Suk, K. (n.d.). Routes of Administration.
  • University of Notre Dame. (n.d.).
  • De Chiara, F., et al. (2022). Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention. Metabolites, 12(4), 362. [Link]

  • de Oliveira, A. M., et al. (2014). Homocysteine: validation and comparison of two methods using samples from patients with pulmonary hypertension. Jornal Brasileiro de Patologia e Medicina Laboratorial, 50, 402-409. [Link]

  • Zhang, T., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (86), 51381. [Link]

  • BioPharm International. (2022). Using a Modeling Approach to Preclinical Studies. [Link]

  • InnoSer. (2025). Using Mouse Data to Establish PK/PD Relationships. [Link]

  • Govindaraju, R., et al. (2024). Development and Validation of Quantification Method for Homocysteine in Human Plasma Using Ultra-High-Performance Liquid Chromatography- Tandem Mass Spectrometry. Journal of Science and Mathematics Letters, 12(1), 72-79. [Link]

  • Jedlička, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. [Link]

  • Crist, R. M., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 326, 397-406. [Link]

  • NextSDS. (n.d.). disodium DL-homocysteinate — Chemical Substance Information. [Link]

  • Perła-Kaján, J., et al. (2010). Relationship between paraoxonase and homocysteine: crossroads of oxidative diseases. Archives of Medical Science, 6(5), 655–663. [Link]

  • Chubarov, A. S. (2021). Homocysteine Thiolactone: Biology and Сhemistry. Encyclopedia, 1(2), 523-535. [Link]

  • Jakubowski, H. (1997). Metabolism of Homocysteine Thiolactone in Human Cell Cultures. Possible Mechanism for Pathological Consequences of Elevated Homocysteine Levels. The Journal of Biological Chemistry, 272(3), 1935–1942. [Link]

  • Chubarov, A. S. (2021). Homocysteine Thiolactone: Biology and Chemistry. MDPI. [Link]

  • Namekawa, J., et al. (2002). Homocysteine levels in A/J and C57BL/6J mice: genetic, diet, gender, and parental effects. Physiological Genomics, 10(3), 145-151. [Link]

  • Dayal, S., & Lentz, S. R. (2008). Murine Models of Hyperhomocysteinemia and Their Vascular Phenotypes. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(9), 1596–1605. [Link]

  • Chubarov, A. S. (2021). (PDF) Homocysteine Thiolactone: Biology and Chemistry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Plasma homocysteine concentrations in CBS -/-mice after the administration of rAAV-hCBS. [Link]

  • Awwad, H. M., & Kulling, S. E. (2021). Ability of dietary factors to affect homocysteine levels in mice: a review. Journal of Animal Physiology and Animal Nutrition, 105(Suppl 2), 17-31. [Link]

  • Lee, M., et al. (2005). Effects of homocysteine on the dopaminergic system and behavior in rodents. Brain Research, 1046(1-2), 163-169. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Preparation of DL-Homocysteine Stock Solutions for Cell Culture

Introduction DL-Homocysteine (Hcy) is a non-proteinogenic, sulfur-containing amino acid derived from the metabolism of methionine.[1][2] In biomedical research, particularly in cell culture models, homocysteine is a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

DL-Homocysteine (Hcy) is a non-proteinogenic, sulfur-containing amino acid derived from the metabolism of methionine.[1][2] In biomedical research, particularly in cell culture models, homocysteine is a critical agent for simulating conditions of hyperhomocysteinemia—an established independent risk factor for a host of pathologies, including cardiovascular and neurovascular diseases.[1][3] The underlying mechanisms of homocysteine-induced cytotoxicity are multifaceted, involving the induction of oxidative and endoplasmic reticulum (ER) stress, which can alter cellular function and trigger apoptosis.[1][4][5][6][7]

The preparation of homocysteine solutions for in vitro studies requires meticulous attention to detail. The molecule's free thiol group is susceptible to oxidation, which can lead to the formation of the disulfide dimer homocystine, altering its solubility and biological activity.[1][8][9] Furthermore, the acidic nature of the compound necessitates careful pH adjustment to maintain physiological conditions suitable for cell culture.

This guide provides a comprehensive, field-proven protocol for the preparation, sterilization, and storage of DL-homocysteine stock solutions. It addresses common challenges and incorporates critical quality control steps to ensure the reproducibility and validity of experimental results. While the focus is on DL-Homocysteine, this protocol is directly applicable to the user-specified disodium DL-homocysteinate, with specific adjustments noted for molecular weight calculations.

Reagent Characterization and Critical Parameters

Accurate preparation begins with a thorough understanding of the reagent's chemical properties. The choice between the free acid form (DL-Homocysteine) and its salt (disodium DL-homocysteinate) primarily affects the initial mass calculation.

ParameterDL-HomocysteineDisodium DL-HomocysteinateData Source(s)
Synonyms 2-Amino-4-mercaptobutyric acidN/A[10][11]
CAS Number 454-29-585712-14-7[11][12][13]
Molecular Formula C₄H₉NO₂SC₄H₇NNa₂O₂S[11]
Molecular Weight ~135.18 g/mol ~179.14 g/mol (calculated)[11][14][15]
Appearance White to off-white crystalline solidSolid (Appearance may vary)[15][16]
Solubility Soluble in H₂O and PBS (pH 7.2)Highly soluble in H₂O[2][14][17]
Storage (Solid) −20°C, protect from light−20°C

Core Protocol: Preparation of a 100 mM DL-Homocysteine Stock Solution

This protocol details the steps to prepare a 10 mL stock solution. The principle is to create a sterile, pH-neutral, high-concentration stock that can be diluted to various working concentrations in cell culture media.

Required Materials and Equipment
  • DL-Homocysteine (e.g., Sigma-Aldrich, Cat. No. H4628) or Disodium DL-homocysteinate

  • Phosphate-Buffered Saline (PBS), sterile, 1X solution

  • Sodium Hydroxide (NaOH), sterile, 1 M solution

  • Hydrochloric Acid (HCl), sterile, 1 M solution (for pH overcorrection)

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Calibrated pH meter with a micro-electrode

  • Sterile 15 mL conical tubes

  • Sterile 0.22 µm syringe filters

  • Sterile syringes (1 mL, 10 mL)

  • Sterile, cryo-safe microcentrifuge tubes (1.5 mL)

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and gloves[10][18]

Safety Precautions

Handle DL-Homocysteine powder in a well-ventilated area or chemical fume hood.[10] Avoid inhalation of dust and direct contact with skin or eyes.[10] Although not classified as highly hazardous, standard laboratory practices for handling chemical reagents should be strictly followed.[10][19]

Step-by-Step Methodology

Step 1: Mass Calculation

The mass required depends on the desired final concentration (100 mM or 0.1 mol/L), the final volume (10 mL or 0.01 L), and the molecular weight (MW) of the specific compound used.

  • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

  • For DL-Homocysteine (MW ≈ 135.18 g/mol ): Mass = 0.1 mol/L × 0.01 L × 135.18 g/mol = 0.1352 g (135.2 mg)

  • For Disodium DL-homocysteinate (MW ≈ 179.14 g/mol ): Mass = 0.1 mol/L × 0.01 L × 179.14 g/mol = 0.1791 g (179.1 mg)

Step 2: Dissolution

  • Aseptically measure 8 mL of sterile 1X PBS into a 15 mL sterile conical tube.

  • Accurately weigh the calculated mass of homocysteine powder and add it to the PBS.

  • Cap the tube tightly and vortex at room temperature until the solid is fully dissolved. Gentle warming (to 37°C) can aid dissolution if necessary.

    • Causality Note: Using a buffer like PBS is preferable to water as it provides initial buffering capacity against the acidic nature of homocysteine, facilitating the subsequent pH adjustment.[14]

Step 3: pH Adjustment (Critical Step)

  • In a sterile environment (e.g., a biological safety cabinet), uncap the tube and place a calibrated, sterile pH micro-electrode into the solution.

  • The initial pH of the solution will be acidic. Slowly add 1 M sterile NaOH dropwise while gently stirring the solution.

  • Monitor the pH closely. Continue adding NaOH until the pH stabilizes within the physiological range of 7.2 to 7.4 .

  • If you overshoot the target pH, carefully back-titrate with 1 M sterile HCl.

    • Expertise Note: This step is crucial for cell viability. A non-physiological pH will induce stress or cell death, confounding experimental results. This step also effectively converts the DL-Homocysteine free acid into its sodium salt form in situ.

Step 4: Final Volume Adjustment and Sterilization

  • Remove the pH electrode and rinse it.

  • Add sterile 1X PBS to the solution to bring the final volume to 10 mL . Invert gently to mix.

  • Draw the entire solution into a sterile 10 mL syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe tip.

  • Dispense the solution through the filter into a new sterile 15 mL conical tube.

    • Trustworthiness Note: Filter sterilization is mandatory. Homocysteine is a heat-sensitive molecule and would be degraded by autoclaving. The 0.22 µm pore size effectively removes bacterial contaminants.[16][20]

Step 5: Aliquoting and Storage

  • Immediately dispense the sterile stock solution into sterile, clearly labeled, single-use microcentrifuge tubes (e.g., 100 µL aliquots).

  • Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[16]

    • Causality Note: Aliquoting is essential to prevent degradation from repeated freeze-thaw cycles, which can promote oxidation of the sensitive thiol group.[16] Storing under an inert gas like nitrogen or argon can further protect against oxidation, though it is not strictly necessary for most applications if aliquots are used promptly after thawing.[16]

Workflow Visualization

The following diagram outlines the complete protocol for preparing the DL-Homocysteine stock solution.

G cluster_prep Preparation cluster_process Processing (Sterile Environment) cluster_storage Storage calc 1. Calculate Mass (Based on MW) weigh 2. Weigh Powder calc->weigh dissolve 3. Dissolve in 8 mL PBS weigh->dissolve ph_adjust 4. Adjust pH to 7.2-7.4 (Critical Step) dissolve->ph_adjust vol_adjust 5. QS to 10 mL with PBS ph_adjust->vol_adjust sterilize 6. Sterile Filter (0.22 µm) vol_adjust->sterilize aliquot 7. Aliquot into Tubes sterilize->aliquot store 8. Store at -80°C aliquot->store

Sources

Application

Application Notes and Protocols: Utilizing Disodium DL-Homocysteinate as a Homocysteine Donor in Biochemical Assays

Introduction: The Critical Role of Homocysteine and the Utility of a Stable Donor Homocysteine, a sulfur-containing amino acid, stands at a critical metabolic intersection, primarily derived from the metabolism of methio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Homocysteine and the Utility of a Stable Donor

Homocysteine, a sulfur-containing amino acid, stands at a critical metabolic intersection, primarily derived from the metabolism of methionine.[1][2] It is not incorporated into proteins but is a key intermediate in two major pathways: remethylation to methionine and transsulfuration to cysteine.[2][3] These pathways are fundamental for numerous cellular processes, including methylation reactions essential for DNA, RNA, and protein regulation, as well as the synthesis of important molecules like S-adenosylmethionine (SAM), the universal methyl donor.[4]

Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][5][6] The underlying mechanisms of homocysteine-induced cellular damage are multifaceted and include the induction of oxidative stress, DNA damage, and protein modification through a process called homocysteinylation.[1][7]

Given its significance, the in vitro study of enzymes and cellular processes influenced by homocysteine is paramount. However, the inherent instability of free L-homocysteine, which readily oxidizes to form homocystine (its disulfide dimer), presents a significant challenge for reliable and reproducible biochemical assays. The use of a stable, soluble, and reliable homocysteine donor is therefore crucial. Disodium DL-homocysteinate offers a practical solution, providing a readily available source of homocysteine for enzymatic and cellular-based assays. This document provides a detailed guide for researchers on its effective use.

Understanding the Source: Disodium DL-Homocysteinate

Disodium DL-homocysteinate is the salt form of DL-homocysteine, a racemic mixture of both the D- and L-isomers of homocysteine. While studies have shown that the L-isomer is the biologically active form, the DL-mixture is often used in experimental settings.[5][8] The disodium salt form enhances the solubility and stability of homocysteine in aqueous solutions compared to its free acid counterpart.

It is important to note that when preparing solutions from disodium DL-homocysteinate, the resulting concentration of the biologically active L-homocysteine will be half of the total concentration of the DL-racemic mixture. Researchers must account for this in their experimental design and data interpretation.

Core Biochemical Pathways Involving Homocysteine

A foundational understanding of homocysteine's metabolic fate is essential for designing and interpreting any related biochemical assay. The two primary pathways are the Methionine Cycle (Remethylation) and the Transsulfuration Pathway.

The Methionine Cycle (Remethylation)

In this cycle, homocysteine is recycled back to methionine. This process is crucial for regenerating the universal methyl donor, S-adenosylmethionine (SAM).[3] There are two main pathways for remethylation:

  • Folate and Vitamin B12-Dependent Pathway: This is the primary remethylation pathway in most tissues. Methionine synthase, a vitamin B12-dependent enzyme, catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (the active form of folate) to homocysteine, forming methionine and tetrahydrofolate.[3][4]

  • Betaine-Dependent Pathway: Primarily occurring in the liver and kidneys, this pathway utilizes betaine as the methyl donor. The enzyme betaine-homocysteine methyltransferase (BHMT) facilitates this reaction.[4]

The Transsulfuration Pathway

This pathway converts homocysteine to cysteine and is particularly active when methionine levels are high. It involves two key vitamin B6-dependent enzymes:

  • Cystathionine β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine.

  • Cystathionine γ-lyase (CSE): Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[2]

This pathway is also a significant source of endogenous hydrogen sulfide (H2S), a gaseous signaling molecule.[1]

Homocysteine_Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Acceptor -> Methylated Product Homocysteine Homocysteine SAH->Homocysteine H2O -> Adenosine Methionine_remethyl Methionine Homocysteine->Methionine_remethyl Cystathionine Cystathionine Homocysteine->Cystathionine Serine -> Cystathionine β-synthase (Vitamin B6) Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (Vitamin B6) THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->Methionine_remethyl MTHF->THF Methionine Synthase (Vitamin B12) Betaine Betaine Betaine->Methionine_remethyl Dimethylglycine Dimethylglycine Betaine->Dimethylglycine BHMT Serine Serine

Caption: Overview of major homocysteine metabolic pathways.

Experimental Protocols

Safety and Handling Precautions

Before handling disodium DL-homocysteinate or any related compounds, it is imperative to consult the relevant Safety Data Sheet (SDS).[9][10][11] As a general laboratory precaution, always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Handle the compound in a well-ventilated area.[10] In case of contact with eyes or skin, flush immediately with plenty of water.[10]

Preparation of Stock Solutions

The stability of homocysteine solutions is critical for reproducible results. Due to the rapid oxidation of the thiol group, it is highly recommended to prepare fresh solutions immediately before each experiment.

Materials:

  • Disodium DL-homocysteinate

  • Degassed, deionized water (or appropriate assay buffer)

  • Inert gas (e.g., argon or nitrogen) for sparging

Protocol:

  • Degassing the Solvent: To minimize oxidation, degas the water or buffer by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes.

  • Weighing the Compound: Accurately weigh the desired amount of disodium DL-homocysteinate in a suitable container.

  • Dissolution: Immediately dissolve the weighed compound in the degassed solvent to the desired final concentration (e.g., 100 mM).

  • Inert Atmosphere: If possible, overlay the stock solution with the inert gas before sealing the container.

  • Storage: Store the stock solution on ice and use it within a few hours of preparation. For longer-term storage, aliquoting and flash-freezing in liquid nitrogen, followed by storage at -80°C, may be an option, but stability should be validated for the specific assay. Avoid repeated freeze-thaw cycles.[12]

General Enzymatic Assay Protocol

This protocol provides a general framework for an enzymatic assay using disodium DL-homocysteinate as a substrate donor. Specific parameters such as buffer composition, pH, temperature, and enzyme/cofactor concentrations should be optimized for the particular enzyme under investigation.

Materials:

  • Prepared disodium DL-homocysteinate stock solution

  • Purified enzyme of interest

  • Necessary cofactors (e.g., SAM, pyridoxal-5'-phosphate (PLP), vitamins B12, folate derivatives)

  • Assay buffer (e.g., potassium phosphate, Tris-HCl, HEPES), pH optimized for the enzyme

  • Detection reagents (specific to the assay method)

  • 96-well microplate (or other suitable reaction vessel)

  • Microplate reader (or other detection instrument)

Enzymatic_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Cofactors, Enzyme, Substrate) Start->Prep_Reagents Add_Components Add Buffer, Cofactors, and Enzyme to Plate Prep_Reagents->Add_Components Pre_Incubate Pre-incubate Plate (e.g., 5 min at 37°C) Add_Components->Pre_Incubate Initiate_Reaction Initiate Reaction: Add Homocysteine Substrate Pre_Incubate->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (if necessary) Incubate->Stop_Reaction Detection Measure Signal (Absorbance, Fluorescence, etc.) Stop_Reaction->Detection Analyze_Data Analyze Data and Calculate Enzyme Activity Detection->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a homocysteine-dependent enzymatic assay.

Protocol Steps:

  • Reagent Preparation: Prepare all reagents, including the assay buffer, enzyme solution, and cofactor solutions, and keep them on ice. Prepare the disodium DL-homocysteinate working solution by diluting the stock solution in degassed assay buffer immediately before use.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and any necessary cofactors to each well. Include appropriate controls, such as "no enzyme" and "no substrate" wells.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the components to equilibrate.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the disodium DL-homocysteinate working solution to each well.

  • Incubation: Incubate the plate at the optimal temperature for a defined period. The incubation time will depend on the enzyme's activity and the sensitivity of the detection method.

  • Detection: Measure the product formation or substrate consumption using a suitable detection method. Common methods include:

    • Spectrophotometry: Measuring the change in absorbance at a specific wavelength.[13]

    • Fluorometry: Measuring the change in fluorescence.[14]

    • HPLC: Separating and quantifying substrates and products.[14]

    • ELISA: Using antibodies to detect specific products.[15]

  • Data Analysis: Calculate the rate of the reaction from the change in signal over time. Remember to factor in that only half of the initial DL-homocysteine concentration is the biologically active L-isomer.

Data Interpretation and Considerations

ParameterRecommended Concentration/ConditionRationale
DL-Homocysteine Concentration 10 µM - 1 mM (empirically determined)The optimal concentration is enzyme-dependent. A concentration range should be tested to determine the Km for the specific enzyme. Remember to account for the L-isomer being 50% of the total.
pH 6.5 - 8.5 (enzyme-dependent)Most physiological enzymes function optimally within this range. The specific pH should be optimized for the enzyme of interest.
Temperature 37°CThis temperature mimics physiological conditions and is a standard starting point for many mammalian enzyme assays.
Reducing Agents (Optional) e.g., DTT, TCEPCan be included to maintain the reduced state of the homocysteine thiol group, but check for compatibility with the enzyme and detection method.[12][16]
Controls No enzyme, no substrate, no cofactorsEssential for validating that the observed activity is dependent on all components of the reaction.

Stereoisomer Specificity: It is critical to remember that disodium DL-homocysteinate is a racemic mixture.[5] Most enzymes are stereospecific and will only utilize the L-homocysteine isomer.[5] Therefore, the effective substrate concentration for the enzyme is half of the weighed concentration of the DL-form. This must be clearly stated in the methodology and accounted for in all calculations of enzyme kinetics.

Oxidation: The thiol group of homocysteine is susceptible to oxidation, leading to the formation of homocystine and mixed disulfides. This can reduce the effective concentration of the substrate over time. Using freshly prepared, degassed solutions is the most effective way to mitigate this. The inclusion of a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can also help, but their compatibility with the enzyme of interest must be confirmed.[12][16]

Conclusion

Disodium DL-homocysteinate serves as a valuable and convenient source of homocysteine for a wide range of biochemical assays. By understanding the underlying biochemistry of homocysteine metabolism and adhering to protocols that ensure the stability and accurate concentration of the active L-isomer, researchers can obtain reliable and reproducible data. The guidelines and protocols outlined in this document provide a solid foundation for the successful application of disodium DL-homocysteinate in studying the myriad of biological processes influenced by this critical amino acid.

References

  • Higdon, J. (2016). Homocysteine Metabolism: Nutritional Modulation and Impact on Health and Disease. Linus Pauling Institute. Available at: [Link].

  • Jakubowski, H. (2019). Homocysteine: Biochemistry, Molecular Biology and Role in Disease. Cells, 8(2), 167. Available at: [Link].

  • Finkelstein, J. D. (1998). Homocysteine metabolism. Current Opinion in Lipidology, 9(1), 17-22. Available at: [Link].

  • Jakubowski, H. (2006). The biomedical significance of homocysteine. Amino Acids, 31(1), 1-2. Available at: [Link].

  • Chan, E. C., Chang, P. Y., Wu, T. L., & Wu, J. T. (2005). Enzymatic assay of homocysteine on microtiter plates or a TECAN analyzer using crude lysate containing recombinant methionine gamma-lyase. Annals of Clinical and Laboratory Science, 35(2), 155-160. Available at: [Link].

  • NextSDS. (2026). disodium DL-homocysteinate — Chemical Substance Information. Available at: [Link].

  • Chan, E. C., et al. (2005). Enzymatic assay of homocysteine on microtiter plates or a TECAN analyzer using crude lysate containing recombinant methionine γ-lyase. ResearchGate. Available at: [Link].

  • Labtest. HOMOCYSTEINE. Available at: [Link].

  • Assay Genie. (n.d.). Technical Manual HCY (Homocysteine) ELISA Kit. Available at: [Link].

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - DL-Homocysteine thiolactone hydrochloride. Available at: [Link].

  • Rašić-Marković, A., et al. (2016). Effects of DL-Homocysteine Thiolactone on Cardiac Contractility, Coronary Flow, and Oxidative Stress Markers in the Isolated Rat Heart: The Role of Different Gasotransmitters. Oxidative Medicine and Cellular Longevity. Available at: [Link].

  • Gascón, J. A., et al. (2012). Direct Detection of Homocysteine. ACS Chemical Biology. Available at: [Link].

  • Cole-Parmer. (2005). Material Safety Data Sheet - DL-Homocysteine, 95%. Available at: [Link].

  • Zhang, Y., et al. (2026). Rapid differentiation of D/L-homocysteine, D/L-homocystine, and S-allyl-D/L-cysteine using ion mobility-mass spectrometry. Food Chemistry. Available at: [Link].

  • Škovierová, H., et al. (2016). The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health. International Journal of Molecular Sciences. Available at: [Link].

  • PLOS Medicine. (2005). Comparison of Homocysteine-Lowering Drugs. Available at: [Link].

  • DiaSys India. (n.d.). Homocysteine. Available at: [Link].

  • Stojković, A., et al. (2017). The effects of D,L-homocysteine (H, 8.0 mmol/l) and D,Lhomocysteine thiolactone (Ht, 8.0 mmol/l) on RBC membrane Na ? /K ? -and Mg 2? -ATPase activities, measured by ATP hydrolysis. ResearchGate. Available at: [Link].

  • Hart, G. (n.d.). What Is Homocysteine and Why It Matters for Brain Health. Your Future Health. Available at: [Link].

  • NextSDS. (2026). DL-Homocysteine — Chemical Substance Information. Available at: [Link].

  • NextSDS. (2026). DL-HOMOCYSTEINE-3,3,4,4-D4 — Chemical Substance Information. Available at: [Link].

Sources

Method

A Validated HPLC-UV Method for the Quantification of Disodium DL-Homocysteinate

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of disodium DL-homocysteinate. Homocysteine, a critical sulfur-containing amino acid, lacks a strong native chromophore, precluding sensitive direct analysis by UV spectrophotometry.[1][2] To overcome this limitation, this protocol employs a pre-column derivatization strategy. The method involves the reduction of any present disulfide bonds to their free thiol form, followed by derivatization with 5,5'-dithiobis-(2-nitrobenzoic acid), also known as Ellman's reagent, to yield a highly UV-absorbent product. The subsequent chromatographic separation is achieved on a C18 reversed-phase column with isocratic elution. This document provides a detailed, step-by-step protocol covering sample preparation, derivatization, chromatographic conditions, and a comprehensive method validation procedure based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Principle and Rationale

The accurate quantification of homocysteine is crucial in various research and clinical contexts, as its elevated levels are implicated in several pathological conditions.[2] Disodium DL-homocysteinate is a salt form of this amino acid, often used in standards or formulations. The primary challenge in its analysis via HPLC-UV is its poor UV absorbance.

This method is built on three core principles:

  • Reduction of Disulfides: In solution, particularly in biological matrices or during stability studies, homocysteine can oxidize to form disulfide bridges (homocystine) or mixed disulfides with other thiols.[2][6] To quantify the total homocysteinate content, a reduction step is essential. This protocol utilizes 1,4-dithioerithreitol (DTE) to quantitatively convert all disulfide forms back to the reactive free thiol, ensuring a comprehensive measurement.[7][8]

  • Pre-Column Derivatization: To enable sensitive UV detection, the free thiol group of homocysteine is reacted with Ellman's reagent [5,5'-dithiobis-(2-nitrobenzoic acid)]. This reaction is a disulfide exchange that releases 2-nitro-5-thiobenzoate (TNB²⁻), a chromophore with a strong absorbance maximum around 330 nm.[7] The amount of TNB²⁻ produced is stoichiometric to the amount of homocysteine present.

  • Reversed-Phase Chromatography: The derivatized analyte is separated from excess reagent and other matrix components using a C18 reversed-phase column. An isocratic mobile phase consisting of an acetonitrile and buffer mixture allows for a simple, reproducible, and efficient separation.[7]

The overall workflow is designed to be systematic and reproducible, ensuring data integrity from sample preparation through to final analysis.

Workflow cluster_prep Part 1: Sample & Standard Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing Sample 1. Obtain Sample / Standard Reduction 2. Reduce Disulfides (with DTE) Sample->Reduction Ensures measurement of total homocysteinate Derivatization 3. Derivatize Thiol (with Ellman's Reagent) Reduction->Derivatization Creates UV-active product Quench 4. Quench & Prepare for Injection Derivatization->Quench HPLC 5. HPLC Separation (C18 Column) Quench->HPLC UV_Detect 6. UV Detection (@ 330 nm) HPLC->UV_Detect Integration 7. Peak Integration UV_Detect->Integration Quantification 8. Quantification (vs. Calibration Curve) Integration->Quantification

Fig 1. Overall experimental workflow from sample preparation to final quantification.

Experimental Protocol

  • Disodium DL-homocysteinate (Reference Standard, purity ≥98%)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (Ellman's Reagent)

  • 1,4-dithioerithreitol (DTE)

  • Acetonitrile (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Citric Acid (ACS Grade)

  • Sodium Phosphate, Dibasic (ACS Grade)

  • Perchloric Acid (70%, ACS Grade)

  • Water (HPLC Grade or 18.2 MΩ·cm)

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector is required.

ParameterSpecificationCausality / Rationale
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for the nonpolar derivatized analyte.
Mobile Phase Acetonitrile : 0.05 M Citrate-Phosphate Buffer (pH 2.4) : Isopropanol (15:85:1, v/v/v)[7]The acidic pH ensures protonation of residual silanols and sharp peak shape. Acetonitrile provides the primary organic elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CEnhances reproducibility by minimizing viscosity fluctuations and improving separation efficiency.
Injection Vol. 20 µLA typical volume that balances sensitivity with the risk of column overloading.
UV Wavelength 330 nm[7][8]The absorbance maximum for the TNB²⁻ chromophore released during the derivatization reaction, ensuring maximal sensitivity.
Run Time ~10 minutes[7]Sufficient to elute the analyte and any late-eluting components from the derivatization mixture.
  • 0.05 M Citrate-Phosphate Buffer (pH 2.4): Prepare by mixing appropriate volumes of 0.05 M citric acid and 0.05 M sodium phosphate dibasic to achieve a final pH of 2.4. Filter through a 0.45 µm membrane filter before use.

  • Disodium DL-homocysteinate Stock (1000 µM): Accurately weigh and dissolve the reference standard in HPLC-grade water to prepare a 1000 µM stock solution. Store at 2-8 °C for up to one week.

  • DTE Solution (10 mg/mL): Prepare fresh daily by dissolving DTE in HPLC-grade water.

  • Ellman's Reagent Solution (1 mg/mL): Prepare fresh daily by dissolving Ellman's reagent in the citrate-phosphate buffer. Protect from light.

  • Perchloric Acid (1.0 M): Prepare by carefully diluting 70% perchloric acid with HPLC-grade water.

  • Pipette Sample: Transfer 100 µL of the sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Reduction: Add 10 µL of the 10 mg/mL DTE solution. Vortex briefly and incubate at 60 °C for 10 minutes to reduce all disulfide bonds.[8]

  • Cool: Allow the sample to cool to room temperature.

  • Derivatization: Add 200 µL of the 1 mg/mL Ellman's reagent solution. Vortex and let the reaction proceed for 5 minutes at room temperature.

  • Stop Reaction: Add 50 µL of 1.0 M perchloric acid to stop the reaction and precipitate any proteins (if using a biological matrix). Vortex thoroughly.

  • Clarify: Centrifuge the tube at 12,000 x g for 5 minutes.

  • Transfer: Carefully transfer the clear supernatant into an HPLC vial for analysis.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[5][9]

Validation_Logic cluster_core Core Performance Metrics cluster_limits Sensitivity & Robustness Specificity Specificity (Is the signal unique?) Validated_Method Validated Method (Suitable for Purpose) Specificity->Validated_Method Linearity Linearity & Range (Is response proportional?) Linearity->Validated_Method Accuracy Accuracy (Is the result correct?) Accuracy->Validated_Method Precision Precision (Is the result repeatable?) Precision->Validated_Method LOD_LOQ LOD / LOQ (How low can we measure?) LOD_LOQ->Validated_Method Robustness Robustness (Is it resistant to small changes?) Robustness->Validated_Method

Fig 2. Logical relationship of validation parameters required by ICH Q2(R1).
Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank matrix, a sample spiked with disodium DL-homocysteinate, and a sample containing only potential interferents.No interfering peaks should be observed at the retention time of the derivatized analyte. Peak purity should be confirmed if using a PDA detector.[5]
Linearity Prepare and analyze at least five concentrations across the expected range (e.g., 5-100 µM). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995.[10] The y-intercept should be insignificant compared to the response at the lowest concentration.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within its lower and upper bounds.[5]Typically 80-120% of the target concentration for an assay.[3]
Accuracy Analyze samples of a known matrix spiked with the analyte at three concentration levels (e.g., low, medium, high) in triplicate. Calculate the percent recovery.Mean recovery should be within 95-105%. Some guidelines allow 90-110% depending on the concentration.
Precision Repeatability (Intra-assay): Analyze six replicates of a medium concentration sample on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 5%.[10]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on results.The results should remain unaffected by minor variations, with RSD of results ≤ 5%.

Data Analysis and Calculation

  • Calibration Curve: Generate a linear regression curve from the analysis of the calibration standards, plotting peak area (y-axis) against concentration (x-axis). The equation of the line will be in the form y = mx + c, where m is the slope and c is the y-intercept.

  • Quantification: For each unknown sample, determine the peak area (y) of the derivatized homocysteinate.

  • Calculate Concentration: Calculate the concentration (x) in the sample using the regression equation: Concentration (x) = (Peak Area (y) - y-intercept (c)) / slope (m)

  • Apply Dilution Factor: Remember to multiply the calculated concentration by any dilution factors used during sample preparation to obtain the final concentration in the original sample.

References

  • Dutov A.A., Nikitin D.A., Fedotova A.A. (2010) Hplc determination of plasma/serum homocysteine and cysteine with uv detection and solid-phase extraction on a polymeric sorbent. Biomeditsinskaya Khimiya, 56(5), 609-615. [Link]

  • Roca, M., et al. (2016). Validation of an HPLC method for total homocysteine quantification in plasma. ResearchGate. [Link]

  • Wojtowicz, W., et al. (2021). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. ResearchGate. [Link]

  • Toyo'oka, T., et al. (1983). High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F). Journal of Chromatography. [Link]

  • Yoshida, H., et al. (2019). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Ismail, N. S., et al. (2024). Development and Validation of Quantification Method for Homocysteine in Human Plasma Using Ultra-High-Performance Liquid Chromatography- Tandem Mass Spectrometry. eJournal UPSI. [Link]

  • de Assis, A. M., et al. (2014). Homocysteine: validation and comparison of two methods using samples from patients with pulmonary hypertension. Jornal Brasileiro de Patologia e Medicina Laboratorial. [Link]

  • Taylor, P. J., et al. (2014). Fully validated LC–MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach. UQ eSpace. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Quintana, I., et al. (2000). Validation of an enzyme immunoassay for the determination of total homocysteine in plasma. Blood Coagulation & Fibrinolysis. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Wada, M., et al. (2018). HPLC Analysis of Homocysteine and Related Compounds. IntechOpen. [Link]

  • Wada, M., et al. (2018). HPLC Analysis of Homocysteine and Related Compounds. ResearchGate. [Link]

  • Dutov, A. A., et al. (2010). HPLC determination of plasma/serum homocysteine and cysteine with UV detection and solid-phase extraction on a polymeric sorbent. ResearchGate. [Link]

  • Nethercote, P., & Borman, P. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Głowacki, R., et al. (2020). A new chromatographic method for the determination of cysteine, glutathione, homocysteine and Nɛ-homocysteinyllysine isopeptide in human plasma. Scientific Reports. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

Sources

Application

Inducing endothelial dysfunction in vitro using disodium DL-homocysteinate

Application Note: Inducing Endothelial Dysfunction In Vitro Using Disodium DL-Homocysteinate Introduction & Mechanistic Rationale Hyperhomocysteinemia (HHcy) is a well-established, independent risk factor for cardiovascu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Inducing Endothelial Dysfunction In Vitro Using Disodium DL-Homocysteinate

Introduction & Mechanistic Rationale

Hyperhomocysteinemia (HHcy) is a well-established, independent risk factor for cardiovascular diseases, characterized by elevated plasma levels of homocysteine (Hcy)[1]. In translational research and drug development, reliably modeling HHcy-induced endothelial dysfunction in vitro is critical for screening vasoprotective and antioxidant therapeutics.

Disodium DL-homocysteinate is the preferred reagent for these models. As a highly water-soluble and stable salt form of homocysteine, it prevents the rapid auto-oxidation and dimerization issues commonly encountered with free homocysteine acid in aqueous culture media, ensuring precise and reproducible molar dosing.

The pathophysiology of Hcy-induced endothelial dysfunction is not merely a passive loss of function; it is an active, self-amplifying cascade of oxidative stress. The core mechanism hinges on the uncoupling of endothelial nitric oxide synthase (eNOS) [2]. Homocysteine actively depletes intracellular tetrahydrobiopterin (BH4)—the essential cofactor for eNOS—by both inhibiting its synthesis and accelerating its degradation[2]. Without BH4, eNOS becomes "uncoupled," transferring electrons to molecular oxygen rather than L-arginine, thereby generating superoxide ( O2−​ ) instead of vasoprotective nitric oxide (NO)[2][3]. Furthermore, Hcy downregulates the CAT-1 transporter, restricting intracellular L-arginine supply, which exacerbates the uncoupling effect[4].

G Hcy Disodium DL-Homocysteinate BH4 Intracellular BH4 Depletion Hcy->BH4 Inhibits synthesis CAT1 CAT-1 Transporter Downregulation Hcy->CAT1 Reduces L-arginine pool eNOS eNOS Uncoupling BH4->eNOS Cofactor deficiency CAT1->eNOS Substrate deficiency ROS Superoxide (O2-) Generation eNOS->ROS Electron leakage NO Decreased NO Bioavailability eNOS->NO Reduced production ONOO Peroxynitrite (ONOO-) Formation ROS->ONOO Reacts with residual NO Dysfunction Endothelial Dysfunction (Apoptosis & Inflammation) ROS->Dysfunction NO->ONOO ONOO->BH4 Oxidizes BH4 to BH3 radical ONOO->Dysfunction

Fig 1. Mechanistic pathway of Hcy-induced eNOS uncoupling and endothelial dysfunction.

Cell Model Selection and Dosing Dynamics

A critical pitfall in modeling endothelial dysfunction is the choice of cell line. Primary Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard. Immortalized lines (such as EA.hy926) exhibit a biphasic response to Hcy, often showing paradoxical proliferation and increased viability at lower doses due to altered cystathionine beta-synthase (CBS) metabolism[5]. HUVECs, conversely, demonstrate a consistent, dose-dependent inhibitory and cytotoxic response that accurately mirrors human vascular pathophysiology[5].

The concentration of disodium DL-homocysteinate must be tailored to the specific phenotypic endpoint desired.

Table 1: Concentration-Dependent Phenotypic Responses in HUVECs

Hcy ConcentrationSimulated ConditionExposure TimePrimary Phenotypic EndpointsReference
50 - 100 µM Severe Clinical HHcy24 hourseNOS uncoupling, decreased NO, increased ROS, VCAM-1 upregulation.[2][6]
500 µM - 1 mM Acute Pathological Stress12 - 24 hoursSignificant CAT-1 suppression, nitrotyrosine formation, early apoptosis.[4][7]
2 mM - 5 mM Acute Toxicity / Viability6 - 12 hoursMembrane integrity loss, Endothelial Microparticle (EMP) release, cell death.[5][7]

Expert Insight: For drug screening targeting chronic cardiovascular disease, 100 µM for 24 hours is the optimal window. It induces robust eNOS uncoupling and oxidative stress without causing overwhelming, non-specific necrotic cell death[2].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols incorporate a self-validating pharmacological control: L-NAME (an eNOS inhibitor). In a healthy cell, L-NAME decreases NO. In an Hcy-treated cell where eNOS is uncoupled, L-NAME will decrease ROS production, proving that the oxidative stress is specifically originating from the dysfunctional eNOS enzyme rather than generic mitochondrial dysfunction[2].

Workflow Seed Seed HUVECs (Passage 2-4) Starve Serum Starvation (1% FBS, 12h) Seed->Starve Treat Disodium DL-Homocysteinate (100 µM, 24h) Starve->Treat Assay1 ROS Assay (DHE) ± L-NAME Control Treat->Assay1 Assay2 NO Assay (DAF-2 DA) ± Sepiapterin Rescue Treat->Assay2 Assay3 Western Blot (eNOS Dimer/Monomer) Treat->Assay3

Fig 2. Standardized workflow for in vitro validation of Hcy-induced endothelial dysfunction.

Protocol A: Reagent Preparation and Cell Treatment
  • Cell Culture: Culture primary HUVECs (passages 2–4 to prevent senescent phenotypic drift) in Endothelial Cell Growth Medium (EGM-2) containing 2% FBS. Grow to 80% confluence in 6-well plates.

  • Serum Starvation: Wash cells with PBS and incubate in basal medium with 1% FBS for 12 hours prior to treatment to synchronize the cell cycle and establish a baseline for eNOS activity.

  • Reagent Reconstitution: Dissolve Disodium DL-homocysteinate in sterile, deionized water to create a 100 mM stock solution. Crucial: Prepare this stock fresh immediately before use to prevent thiol oxidation.

  • Treatment: Dilute the stock into the culture medium to a final concentration of 100 µM.

  • Control Groups:

    • Vehicle control (sterile water).

    • Hcy (100 µM) + L-NAME (1 mM)[2].

    • Hcy (100 µM) + Sepiapterin (10 µM, a BH4 precursor to rescue eNOS coupling)[2].

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2​ .

Protocol B: Quantification of eNOS-Dependent ROS Generation

Rationale: Dihydroethidium (DHE) specifically intercalates with DNA upon oxidation by superoxide, providing a reliable fluorescent readout of O2−​ generated by uncoupled eNOS.

  • Post-treatment, wash HUVECs twice with warm PBS.

  • Incubate cells with 5 µM DHE in dark conditions for 30 minutes at 37°C.

  • Wash thoroughly with PBS to remove extracellular dye.

  • Imaging & Quantification: Image using a fluorescence microscope (Excitation: 518 nm, Emission: 605 nm).

  • Data Interpretation: Hcy-treated cells will show a >2-fold increase in red fluorescence. If the system is valid, the Hcy + L-NAME group will show a reduction in fluorescence back to near-baseline levels, confirming eNOS as the superoxide source[2].

Protocol C: Assessment of NO Bioavailability

Rationale: DAF-2 DA is a cell-permeable dye that reacts with intracellular NO to form a highly fluorescent triazolofluorescein.

  • Following the 24-hour Hcy treatment, wash cells and load with 5 µM DAF-2 DA in serum-free medium for 45 minutes.

  • To stimulate NO production, add Thrombin (1 U/mL) or Calcium Ionophore A23187 (1 µM) for the final 15 minutes of incubation[2].

  • Wash cells three times with PBS.

  • Measure fluorescence via microplate reader or flow cytometry (Excitation: 495 nm, Emission: 515 nm).

  • Data Interpretation: Hcy treatment dose-dependently inhibits stimulated NO release. Co-incubation with Sepiapterin (BH4 precursor) should restore NO levels, proving that the dysfunction is driven by BH4 depletion[2].

Downstream Applications in Drug Development

By utilizing disodium DL-homocysteinate to induce this specific, self-amplifying loop of oxidative stress, researchers can screen compounds that act beyond simple radical scavenging. This model is ideal for evaluating:

  • eNOS recoupling agents (e.g., statins, folic acid derivatives)[8][9].

  • Hydrogen sulfide ( H2​S ) donors , which counteract Hcy-induced downregulation of CBS and CSE enzymes[3][10].

  • Arginine transport modulators targeting the CAT-1 pathway[4].

References

  • Topol, E. et al. (2004). Homocysteine induces oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin. PubMed. Available at: [Link]

  • Kovaříková, P. et al. (2023). Different responses to homocysteine in primary endothelial cells and an immortalized endothelial cell line. Canadian Science Publishing. Available at:[Link]

  • Esse, R. et al. (2019). The Contribution of Homocysteine Metabolism Disruption to Endothelial Dysfunction: State-of-the-Art. MDPI. Available at:[Link]

  • Perła-Kaján, J. et al. (2025). Homocysteine Metabolites, Endothelial Dysfunction, and Cardiovascular Disease. MDPI. Available at:[Link]

  • Jin, L. et al. (2007). Homocysteine induces endothelial dysfunction via inhibition of arginine transport. Journal of Physiology and Pharmacology. Available at:[Link]

  • Zhang, H. et al. (2025). Elevated Homocysteine Levels and Endothelial Dysfunction in Unexplained Recurrent Spontaneous Abortion. Dove Medical Press. Available at:[Link]

  • Lai, W. et al. (2022). Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis. Frontiers. Available at:[Link]

  • Chambers, J. C. et al. (1999). Demonstration of Rapid Onset Vascular Endothelial Dysfunction After Hyperhomocysteinemia. Circulation. Available at:[Link]

  • Szekanecz, Z. et al. (2016). Role of the eNOS Uncoupling and the Nitric Oxide Metabolic Pathway in the Pathogenesis of Autoimmune Rheumatic Diseases. PMC. Available at:[Link]

  • McDowell, I. F. et al. (2000). Homocysteine and endothelial dysfunction: a link with cardiovascular disease. PubMed. Available at:[Link]

Sources

Method

Application Notes & Protocols: Establishing Acute Hyperhomocysteinemia Models Using Disodium DL-Homocysteinate

Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of Hyperhomocysteinemia in Preclinical Research Hyperhomocysteinemia (HHcy), an abnormally high level of plasma homocysteine, is recognized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Hyperhomocysteinemia in Preclinical Research

Hyperhomocysteinemia (HHcy), an abnormally high level of plasma homocysteine, is recognized as an independent risk factor for a spectrum of debilitating conditions, including cardiovascular diseases like atherosclerosis, neurodegenerative disorders, and stroke.[1][2][3][4] Homocysteine (Hcy) is a sulfur-containing amino acid formed as an intermediate in the metabolism of methionine.[5][6] Its concentration in the body is tightly regulated by two primary metabolic pathways: remethylation and transsulfuration, which are dependent on B-vitamins (folate, B6, and B12) as cofactors.[7][8][9] When these pathways are impaired due to genetic defects or nutritional deficiencies, Hcy accumulates, leading to cellular and organ dysfunction.[9][10]

Preclinical animal models are indispensable for dissecting the molecular mechanisms by which HHcy contributes to pathology and for testing novel therapeutic interventions. While chronic models, often established through specialized diets deficient in B-vitamins or enriched in methionine, are valuable for studying long-term disease progression[1][11][12][13], acute models offer distinct advantages. The direct administration of a homocysteine compound, such as Disodium DL-Homocysteinate, allows for:

  • Precise Dosing: Achieving a specific, reproducible plasma Hcy concentration.

  • Rapid Induction: Establishing HHcy within hours, ideal for studying acute pathological events.

  • Control over Variables: Isolating the effects of Hcy from the confounding variables of long-term dietary manipulation.

This guide provides a comprehensive overview of the biochemical underpinnings of HHcy and detailed, validated protocols for establishing an acute rodent model using Disodium DL-Homocysteinate.

Biochemical Context: The Homocysteine Metabolic Hub

Understanding the metabolic pathways governing homocysteine levels is critical to appreciating the mechanism of HHcy-induced pathology. Hcy sits at a crucial metabolic branch point.[9]

  • The Methionine Cycle: Dietary methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to form homocysteine.[6][8]

  • Remethylation Pathway: Hcy can be recycled back to methionine. This reaction is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor and uses 5-methyltetrahydrofolate (derived from folate) as the methyl donor.[8][9] An alternative pathway in the liver and kidneys uses betaine as the methyl donor.[7]

  • Transsulfuration Pathway: Alternatively, Hcy can be irreversibly converted to cysteine, a precursor for the vital antioxidant glutathione. This two-step process is catalyzed by the vitamin B6-dependent enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[6][8]

Disruptions in these pathways lead to Hcy accumulation, which triggers a cascade of detrimental cellular events.

Homocysteine_Metabolism Figure 1: Homocysteine Metabolism Pathways cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine (from diet) SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyl_Donation Methyl Group Donation (e.g., DNA methylation) SAM->Methyl_Donation Homocysteine Homocysteine (Hcy) SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CSE Glutathione Glutathione Cysteine->Glutathione

Caption: A diagram of the core metabolic pathways regulating homocysteine levels.

Pathophysiological Mechanisms of Hyperhomocysteinemia

Elevated Hcy is not merely a biomarker but an active pathogenic agent.[3] Its toxicity stems from several interconnected mechanisms that disrupt vascular and neuronal homeostasis.

  • Oxidative Stress: Hcy auto-oxidation generates reactive oxygen species (ROS), leading to widespread oxidative damage, lipid peroxidation, and depletion of endogenous antioxidants like glutathione.[10][11][14]

  • Endothelial Dysfunction: HHcy impairs the bioavailability of nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule. This is achieved by increasing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NO synthase, and by ROS-mediated quenching of NO.[15][16]

  • Inflammation: HHcy promotes a pro-inflammatory state in the vasculature, characterized by increased expression of adhesion molecules (e.g., VCAM-1) and pro-inflammatory cytokines, which facilitates the recruitment of inflammatory cells into the vessel wall.[2][17]

  • Excitotoxicity: In the central nervous system, Hcy and its derivatives act as agonists at the N-methyl-D-aspartate (NMDA) receptor.[18][19][20] Overstimulation of these receptors leads to excessive calcium influx, neuronal damage, and apoptosis, contributing to the neurotoxicity seen in conditions like stroke and dementia.[19][21]

HHcy_Pathology Figure 2: Pathological Mechanisms of HHcy HHcy Hyperhomocysteinemia (Elevated Hcy) OxidativeStress Oxidative Stress HHcy->OxidativeStress EndoDysfunction Endothelial Dysfunction HHcy->EndoDysfunction Inflammation Vascular Inflammation HHcy->Inflammation Excitotoxicity Neuronal Excitotoxicity HHcy->Excitotoxicity ROS ↑ Reactive Oxygen Species (ROS) OxidativeStress->ROS Neuro Neurodegeneration OxidativeStress->Neuro NO ↓ Nitric Oxide (NO) Bioavailability EndoDysfunction->NO Adhesion ↑ Adhesion Molecules (VCAM-1, ICAM-1) Inflammation->Adhesion NMDA ↑ NMDA Receptor Activation Excitotoxicity->NMDA Athero Atherosclerosis ROS->Athero NO->Athero Adhesion->Athero NMDA->Neuro

Caption: Key pathological cascades initiated by elevated homocysteine.

Protocol: Induction of Acute Hyperhomocysteinemia in Rodents

This protocol describes the induction of an acute HHcy model in rats via a single intraperitoneal (i.p.) injection of Disodium DL-Homocysteinate. The principles can be adapted for mice with appropriate dose adjustments.

Materials and Reagents
Reagent/MaterialRecommended Source (Example)
DL-HomocysteineSigma-Aldrich (Cat# H4628)
Sodium Hydroxide (NaOH)Fisher Scientific
Sterile 0.9% SalineBaxter Healthcare
Adult Male Wistar or Sprague-Dawley Rats (250-300g)Charles River Laboratories
pH meterVWR
Sterile Syringes (1 mL) and Needles (25G)Becton, Dickinson and Company
Blood Collection Tubes (e.g., EDTA-coated)Greiner Bio-One
Experimental Workflow

Workflow Figure 3: Experimental Workflow A 1. Animal Acclimatization (≥ 1 week) B 2. Reagent Preparation (Prepare Disodium DL-Homocysteinate) A->B C 3. Administration (Intraperitoneal Injection) B->C D 4. Monitoring & Sample Collection (1-4 hours post-injection) C->D E 5. Biochemical Analysis (Measure Plasma tHcy) D->E F 6. Pathological Assessment (Tissue harvesting for downstream analysis) E->F

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing long-term storage conditions for disodium DL-homocysteinate stability

Welcome to the Application Scientist Support Hub. In my years of troubleshooting assay failures and formulation inconsistencies, I frequently encounter researchers struggling with the erratic behavior of disodium DL-homo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. In my years of troubleshooting assay failures and formulation inconsistencies, I frequently encounter researchers struggling with the erratic behavior of disodium DL-homocysteinate. The root cause is almost always a misunderstanding of its redox chemistry. This compound is not a passive buffer additive; it is a highly reactive species. This guide bridges the gap between fundamental chemical mechanisms and practical laboratory protocols, ensuring the integrity of your long-term experiments.

Quantitative Stability Matrix

To establish a baseline for your experimental design, refer to the following field-validated stability parameters for disodium DL-homocysteinate across different storage states.

Storage StateTemperatureAtmosphereAdditives/BufferExpected Stability
Solid Powder -20°CArgon/N₂Desiccant> 2 years
Solid Powder 25°CAmbient AirNone< 1 month
Aqueous Solution 4°CAmbient AirNone (pH ~9)< 24 hours
Aqueous Solution -80°CDegassed1 mM EDTA (pH 6.8)> 6 months
Troubleshooting & FAQs

Q1: Why does the solid disodium DL-homocysteinate powder degrade and clump at room temperature? Mechanistic Causality: Disodium DL-homocysteinate is highly hygroscopic. Moisture absorption facilitates localized dissolution, mobilizing the reactive thiolate anions. In the presence of ambient oxygen, the thiolate anion (Hcy-S⁻) acts as a highly reactive nucleophile that readily undergoes autooxidation to form the inactive disulfide dimer, homocystine [[1]]().

Q2: How does pH affect the stability of homocysteinate solutions? Mechanistic Causality: The pKa of the homocysteine thiol group is approximately 8.9. Because it is supplied as a disodium salt, dissolving it in unbuffered water yields a highly alkaline solution where the sulfur exists almost entirely as the reactive thiolate anion. Buffering the solution to a slightly acidic or neutral pH (e.g., pH 6.5 - 7.0) protonates a significant fraction of the thiolate to the more stable thiol (-SH), drastically reducing the oxidation rate 1.

Q3: Why do my aqueous solutions lose activity within 24 hours? Mechanistic Causality: In biological systems and unbuffered solutions, reduced homocysteine is rapidly oxidized, reacting with free thiol-containing molecules or dimerizing [[2]](). Trace transition metals catalyze the transfer of electrons from the thiolate to molecular oxygen. Standard aqueous solutions should not be stored for more than one day at room temperature due to this rapid oxidation 3. The addition of chelators like EDTA binds trace metals, significantly improving stability 4.

Q4: Can I freeze-thaw aqueous solutions of disodium DL-homocysteinate? Mechanistic Causality: No. Freeze-thaw cycles accelerate degradation. As water freezes, solute exclusion concentrates the homocysteinate, dissolved oxygen, and trace metals into the remaining liquid micro-pockets. This localized high concentration exponentially increases the kinetic rate of disulfide dimerization.

Mechanistic Pathway of Degradation and Rescue

To visualize the exact chemical flow that dictates our storage protocols, review the autooxidation and rescue pathway below:

G Hcy Disodium DL-Homocysteinate (Active Thiolate, Hcy-S⁻) Radical Thiyl Radical Intermediate Hcy->Radical Autooxidation O2 Trace Oxygen / Metals (Catalysts) O2->Radical Homocystine DL-Homocystine (Inactive Disulfide Dimer) Radical->Homocystine Dimerization Homocystine->Hcy Chemical Rescue TCEP Reducing Agents (e.g., TCEP / DTT) TCEP->Homocystine

Mechanistic pathway of disodium DL-homocysteinate autooxidation and chemical rescue.

Validated Laboratory Protocols

Protocol A: Anaerobic Reconstitution and Aliquoting Self-validating principle: By removing the two primary catalysts of autooxidation (oxygen and trace metals), the kinetic pathway to dimerization is blocked, ensuring the solution remains stable over long-term storage.

  • Equilibration: Allow the sealed vial of solid disodium DL-homocysteinate to equilibrate to room temperature in a desiccator for 30 minutes before opening. (Causality: Prevents atmospheric condensation on the hygroscopic powder.)

  • Buffer Preparation: Prepare the reconstitution buffer (e.g., 50 mM Phosphate, 1 mM EDTA, pH 6.8). (Causality: EDTA chelates trace metals 4, while the slightly acidic pH protonates the thiolate anion to the more stable thiol state.)

  • Degassing: Sparge the buffer with Argon or Nitrogen gas for 30 minutes. (Causality: Displaces dissolved molecular oxygen, eliminating the primary electron acceptor for autooxidation.)

  • Reconstitution: Inject the degassed buffer into the vial using a purged syringe and dissolve gently without vortexing.

  • Aliquoting & Storage: Dispense into single-use microcentrifuge tubes under an Argon blanket, flash-freeze in liquid nitrogen, and store immediately at -80°C.

Protocol B: Chemical Rescue of Oxidized Homocysteinate Self-validating principle: Disulfide bonds are reversible. Using a strong reducing agent drives the equilibrium back to the active monomeric thiolate, allowing you to salvage degraded samples.

  • Quantification: Determine the extent of baseline oxidation using Ellman's Reagent (DTNB) to measure free sulfhydryls.

  • Reduction: Add a 10-fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), to the oxidized solution 5. (Causality: TCEP selectively reduces disulfide bonds without reacting with thiol-reactive probes, making it ideal for downstream assays.)

  • Incubation: Incubate at room temperature for 30 minutes to drive the reduction of homocystine back to homocysteine monomers.

  • Verification: Re-quantify free thiols using DTNB to validate complete chemical rescue.

References
  • Effects of temperature on stability of blood homocysteine in collection tubes containing 3-deazaadenosine. PubMed (nih.gov).
  • L-Homocysteine - PRODUCT INFORMATION. Cayman Chemical.
  • Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease. PMC (nih.gov).
  • The Contribution of Homocysteine Metabolism Disruption to Endothelial Dysfunction: State-of-the-Art. PMC (nih.gov).
  • Total plasma homocysteine measurement. Haematologica.

Sources

Optimization

Addressing dose-dependent cytotoxicity issues with disodium DL-homocysteinate

Welcome to the Technical Support Center for in vitro applications of Disodium DL-Homocysteinate. As a Senior Application Scientist, I frequently consult with researchers struggling to standardize cell-based assays involv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro applications of Disodium DL-Homocysteinate.

As a Senior Application Scientist, I frequently consult with researchers struggling to standardize cell-based assays involving homocysteine (Hcy). The challenge lies in its dual nature: while it is a naturally occurring metabolic intermediate, at supraphysiological doses, it becomes a potent disruptor of intracellular redox homeostasis and protein folding.

This guide is engineered to move beyond basic troubleshooting. It provides the mechanistic causality behind Hcy-induced cytotoxicity and outlines self-validating experimental systems to ensure your data is robust, reproducible, and artifact-free.

Part 1: Visualizing the Cytotoxicity Mechanism

To effectively troubleshoot dose-dependent cell death, we must first map the causal pathways. Disodium DL-homocysteinate does not merely "poison" the cell; it actively hijacks the Endoplasmic Reticulum (ER) and mitochondrial networks.

Mechanism Hcy Disodium DL-Homocysteinate (>1.0 mM) ER_Stress ER Stress & Protein Misfolding Hcy->ER_Stress Disulfide Disruption ROS Oxidative Stress (ROS) Hcy->ROS Auto-oxidation UPR UPR Activation (Herp, GRP78, GADD153) ER_Stress->UPR Apoptosis Apoptosis (Caspase-3 / PARP Cleavage) ROS->Apoptosis Peroxynitrite Generation Necrosis Necrosis (LDH Release) ROS->Necrosis Lipid Peroxidation (>5mM) UPR->Apoptosis

Fig 1. Disodium DL-homocysteinate induced ER stress and ROS signaling leading to cell death.

Part 2: Quantitative Cytotoxicity Thresholds

Cellular responses to Hcy are highly dependent on the cell lineage's intrinsic antioxidant capacity and basal metabolic rate. Below is a consolidated reference table of expected cytotoxic thresholds based on recent literature.

Table 1: Quantitative Cytotoxicity Thresholds of Disodium DL-Homocysteinate In Vitro

Cell LineOriginExposure TimeCytotoxic ThresholdPrimary Cell Death Mechanism
HUVEC Primary Human Endothelial48 h> 4.0 mMExtrinsic Apoptosis (Fas upregulation) & Necrosis
EA.hy926 Immortalized Endothelial48 h> 2.0 mMBimodal (Proliferative at <2 mM, Cytotoxic at >2 mM)
H9C2 Rat Cardiomyoblasts6 h - 72 h> 0.1 mMPeroxynitrite-driven Apoptosis & Necrosis
HMC Human Mesangial Cells24 h> 1.0 mMAtg5-dependent Autophagy & ER Stress

Part 3: Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing sudden, massive cell death at concentrations >4 mM when standardizing my endothelial models, but erratic viability at 1 mM? The Causality: Disodium DL-homocysteinate exhibits a non-linear, dose-dependent toxicity profile. At lower doses (e.g., 1 mM), immortalized cell lines may activate compensatory survival pathways (such as Akt signaling) to manage mild stress. However, at concentrations exceeding 4 mM, the molecule actively disrupts disulfide bond formation within the ER. This causes an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and upregulating pro-apoptotic transcription factors like GADD153[1]. Simultaneously, the generation of peroxynitrite overwhelms the cell's antioxidant defenses, forcing a rapid shift from programmed apoptosis to necrotic membrane rupture.

Q2: How do I prove that the cytotoxicity is specific to the homocysteine moiety and not just a generic artifact of thiol auto-oxidation in the culture media? The Causality: This is a critical peer-review hurdle. In aqueous oxygenated media, the free thiol group of Hcy rapidly auto-oxidizes, generating hydrogen peroxide ( H2​O2​ ) and reactive oxygen species (ROS) before the molecule even enters the cell. The Fix (Self-Validating System): You must run a parallel control using an equimolar concentration of L-cysteine . Because L-cysteine is a related amino acid that auto-oxidizes even more readily than Hcy but does not induce the same severe endothelial injury, it serves as the perfect negative control. If your cells die in the Hcy wells but survive in the L-cysteine wells, you have definitively proven that the toxicity is driven by specific intracellular mechanisms (like ER stress) rather than generic extracellular ROS[2].

Q3: My cells are exhibiting morphological stress before overall viability drops in my MTT assay. What is the mechanistic cause, and how should I monitor it? The Causality: The MTT assay measures mitochondrial reductase activity, which can temporarily spike during early stress phases, masking actual cellular damage. Hcy-induced ER stress is an upstream event that occurs long before mitochondrial collapse. Hcy upregulates the homocysteine-inducible ER stress protein (Herp) and chaperones like GRP78 to degrade misfolded proteins[1][2]. The Fix: Do not rely solely on MTT. Multiplex your assays by lysing a subset of cells early (at 6–12 hours) and probing for GRP78 or Herp via Western blot to detect sub-lethal ER stress.

Q4: How can I mechanistically rescue the cells to validate my proposed signaling pathway? The Causality: If you hypothesize that Hcy is killing your cardiomyocytes (e.g., H9C2 cells) via oxidative stress, you must prove causality through rescue. Hcy triggers the intracellular generation of peroxynitrite, a highly potent oxidant[3]. The Fix: Pre-treat your cultures with a peroxynitrite decomposition catalyst like FeTPPS or a potent mitochondrial ROS scavenger like Astaxanthin (at 1-4 µM). Successful alleviation of LDH release and Caspase-3 cleavage will confirm that the cytotoxicity is specifically ROS-mediated[3][4].

Part 4: Self-Validating Experimental Workflows

To prevent auto-oxidation artifacts and ensure data integrity, follow this structured, self-validating workflow.

Workflow Prep 1. Fresh Preparation (Avoid Oxidation) Control 2. L-Cysteine Control (Validate Specificity) Prep->Control Dose 3. Dose Titration (0.1 mM - 5.0 mM) Control->Dose Rescue 4. Rescue Agents (FeTPPS / Astaxanthin) Dose->Rescue Assay 5. Multiplex Assay (Viability & Stress) Rescue->Assay

Fig 2. Self-validating experimental workflow for assessing homocysteine-induced cytotoxicity.

Protocol 1: Artifact-Free Preparation of Disodium DL-Homocysteinate

Causality: Prolonged storage of Hcy in aqueous solutions leads to the formation of homocystine dimers, drastically altering the effective dose and generating artifactual ROS.

  • Weighing: Weigh the lyophilized disodium DL-homocysteinate powder immediately before use. If possible, perform this under an inert gas (Nitrogen/Argon) blanket.

  • Reconstitution: Reconstitute a 100 mM stock solution in deoxygenated, sterile 1X PBS or complete culture medium. Do not store aqueous aliquots at 4°C for future experiments.

  • Sterilization: Filter-sterilize the stock using a 0.22 µm PES syringe filter.

  • Control Prep: Simultaneously prepare an equimolar stock of L-cysteine using the exact same methodology.

  • Dosing: Dilute the stock to your working concentrations (0.1 mM – 5.0 mM) directly into the cell culture plates and immediately transfer to the incubator.

Protocol 2: Multiplexed Cell Death and ER Stress Validation Assay

Causality: Differentiating between apoptosis and necrosis is critical, as Hcy triggers both depending on the dose.

  • Seeding: Seed cells (e.g., HUVEC or H9C2) in a 96-well plate and allow 24 hours for adherence.

  • Treatment: Treat with the established Hcy dose gradient alongside the L-cysteine controls for 24–48 hours.

  • Necrosis Quantification: Extract 50 µL of the culture supernatant and assay for Lactate Dehydrogenase (LDH) release. High LDH indicates necrotic membrane rupture.

  • Apoptosis Imaging: To the remaining culture, add Hoechst 33342 (to visualize nuclear chromatin condensation) and Propidium Iodide (PI) (to detect membrane permeabilization). Image immediately using a high-content screening microscope.

  • ER Stress Confirmation: Lyse a parallel set of treated cells. Perform a Western blot for GRP78 and cleaved Caspase-3 to confirm the activation of the UPR and intrinsic apoptotic cascades.

References

  • Hyperhomocysteinemia, endoplasmic reticulum stress, and alcoholic liver injury World Journal of Gastroenterology URL:[Link]

  • Death Receptor Induced Apoptosis: A New Mechanism of Homocysteine-Mediated Endothelial Cell Cytotoxicity Hypertension (AHA Journals) URL:[Link]

  • Different responses to homocysteine in primary endothelial cells and an immortalized endothelial cell line Canadian Science Publishing URL:[Link]

  • Homocysteine induces cell death in H9C2 cardiomyocytes through the generation of peroxynitrite Biochemical and Biophysical Research Communications (via PubMed Central) URL:[Link]

  • Astaxanthin Attenuates Homocysteine-Induced Cardiotoxicity in Vitro and in Vivo by Inhibiting Mitochondrial Dysfunction and Oxidative Damage Frontiers in Physiology (via PubMed Central) URL:[Link]

Sources

Troubleshooting

Stabilizing disodium DL-homocysteinate aliquots during freeze-thaw cycles

Welcome to the Technical Support Center. Disodium DL-homocysteinate is a highly reactive, thiol-containing amino acid salt.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Disodium DL-homocysteinate is a highly reactive, thiol-containing amino acid salt. Researchers and drug development professionals frequently encounter degradation, precipitation, and loss of titer when subjecting this compound to freeze-thaw cycles.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure absolute stability of your aliquots.

Section 1: The Causality of Thiol Degradation During Cryopreservation

Why does freezing damage homocysteinate? The core issue is not the low temperature, but the phase transition. As aqueous buffers freeze, pure ice crystals form first, excluding solutes into an increasingly shrinking, unfrozen liquid fraction. This phenomenon, known as cryoconcentration, drastically spikes the local concentration of homocysteinate, dissolved oxygen, and trace transition metals.

Simultaneously, localized pH shifts occur depending on the buffer salts used. In this hyper-concentrated, stressed state, the free sulfhydryl (-SH) groups of homocysteinate rapidly undergo bimolecular oxidation, forming homocystine dimers or mixed disulfides[1]. Because homocystine is highly insoluble compared to its reduced counterpart, it precipitates out of solution, permanently altering the concentration of your active aliquot.

To combat this, a self-validating stabilization system must address three vectors:

  • Metal Catalysis: Transition metals (Cu²⁺, Fe³⁺) catalyze thiol oxidation. Chelation is mandatory[2].

  • Oxidative Stress: A robust, irreversible reducing agent must be present[3].

  • Kinetics: The time spent in the cryoconcentrated liquid phase must be minimized via flash freezing and rapid thawing[4].

OxidationPathway Hcy Disodium DL-Homocysteinate (Active Free Thiol) Dimer Homocystine Dimer (Insoluble Precipitate) Hcy->Dimer Oxidation Mixed Mixed Disulfides (Loss of Titer) Hcy->Mixed Thiol Binding Stress Cryoconcentration & Dissolved O2 Stress->Dimer Metals Trace Transition Metals (Cu2+, Fe3+) Metals->Dimer

Caption: Logical relationship of homocysteinate oxidation pathways during freeze-thaw stress.

Section 2: Troubleshooting Guide & Quantitative Data

Table 1: Quantitative Comparison of Stabilization Reagents for Thiol Cryopreservation

ReagentMechanism of ActionOptimal ConcentrationpH Stability RangeHalf-Life in SolutionCompatibility with Metals
TCEP Phosphine-based irreversible reduction1 - 10 mM1.5 - 9.0Weeks (at 4°C)Highly stable[5]
DTT Dithiol-based reversible reduction10 - 50 mM7.5 - 8.5Days (at 4°C)Rapidly oxidizes[5]
EDTA Hexadentate metal chelation1 - 5 mMBroadIndefiniteBinds Cu²⁺, Fe³⁺[2]
Argon Inert gas displacement of O₂N/A (Purge)N/AN/AN/A

Section 3: Standard Operating Procedure (SOP): Optimized Aliquoting

This methodology establishes a self-validating protocol. By integrating TCEP and EDTA, the system inherently resists oxidation even if minor temperature fluctuations occur during handling.

Step 1: Buffer Preparation and Degassing

  • Prepare the base buffer (e.g., 50 mM Tris or PBS, pH 7.4).

  • Add 1 mM EDTA to chelate trace transition metals that leach from glassware[2].

  • Add 5 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferred over DTT as it is odorless, functions across a broader pH range, and is highly resistant to air oxidation[5].

  • Degas the buffer by sparging with high-purity Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

Step 2: Reconstitution

  • Weigh the disodium DL-homocysteinate powder in a controlled, low-humidity environment.

  • Dissolve the powder into the degassed, TCEP/EDTA-supplemented buffer. Mix gently via inversion; avoid vortexing to prevent aeration.

Step 3: Aliquoting

  • Dispense the solution into sterile, low-bind microcentrifuge tubes.

  • Blanket the headspace of each tube with a gentle stream of Argon before capping.

Step 4: Flash Freezing

  • Immediately submerge the sealed aliquots in liquid nitrogen (LN₂) or a dry ice/ethanol bath.

  • Causality: Flash freezing forces the solution to bypass the prolonged cryoconcentrated liquid phase, forming amorphous ice rather than large, damaging crystals.

Step 5: Thawing Protocol

  • When required, remove an aliquot from -80°C storage.

  • Rapidly thaw in a 15°C to 25°C water bath until just a tiny ice crystal remains[4].

  • Transfer immediately to ice for downstream use. Never thaw slowly at 4°C, as this maximizes the time the thiol spends in the highly reactive, concentrated liquid phase.

SOPWorkflow Prep 1. Buffer Prep (EDTA + TCEP) Degas 2. Argon Purge (Displace O2) Prep->Degas Recon 3. Reconstitution (DL-Homocysteinate) Degas->Recon Aliquot 4. Aliquoting (Argon Blanket) Recon->Aliquot Freeze 5. Flash Freeze (Liquid N2) Aliquot->Freeze Thaw 6. Rapid Thaw (25°C Water Bath) Freeze->Thaw

Caption: Step-by-step experimental workflow for homocysteinate cryopreservation.

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my homocysteinate solution turn cloudy or precipitate after the second freeze-thaw cycle? A: The cloudiness is precipitated homocystine. During repeated freeze-thaw cycles, the free thiols of homocysteinate oxidize to form homocystine dimers[1]. Homocystine is significantly less soluble in aqueous solutions than homocysteine. This indicates your current buffer lacks sufficient reducing power (TCEP) or metal chelation (EDTA).

Q: Can I use DTT or beta-mercaptoethanol (BME) instead of TCEP? A: While DTT and BME are traditional reducing agents, they are suboptimal for cryopreservation. DTT auto-oxidizes rapidly in solution, especially in the presence of trace metals, and its reducing power drops precipitously at acidic pH[5]. TCEP utilizes a phosphine-based mechanism that irreversibly reduces disulfides, operates efficiently between pH 1.5 and 9.0, and does not require removal prior to most downstream bioconjugation assays[5][6].

Q: I use ultrapure Milli-Q water. Do I still need to add EDTA? A: Yes. Even with 18.2 MΩ·cm water, trace transition metals (like Cu²⁺ and Fe³⁺) routinely leach from borosilicate glassware, pipette tips, and the microcentrifuge tubes themselves. Because these metals act as potent catalytic centers for thiol oxidation, 1-5 mM EDTA is a mandatory safeguard to sequester them[2].

Q: Is it better to thaw my aliquots slowly on ice to keep the temperature low? A: No. Thawing slowly on ice is a common misconception that actively degrades thiols. Slow thawing maximizes the duration your sample spends in the "cryoconcentrated" state—a phase where unfrozen water contains artificially high concentrations of solutes, oxygen, and homocysteinate. You must thaw rapidly in a water bath (15°C - 25°C) to quickly push the sample back into a homogenous liquid state[4], then immediately transfer it to ice.

References

  • Assay Genie - TECHNICAL MANUAL Homocysteine (Hcy) ELISA Kit URL: [Link]

  • Practical-Haemostasis.com - Homocysteine URL:[Link]

  • ResearchGate - Total homocysteine in plasma or serum: Methods and clinical applications URL: [Link]

  • Interchim - TCEP: Hydrosoluble reagent to protect sulfhydryls or cleave disulfide bridges URL:[Link]

Sources

Optimization

Technical Support Center: Disodium DL-Homocysteinate Handling &amp; pH Troubleshooting

Welcome to the Technical Support Center for amino acid handling and assay preparation. Dissolving disodium DL-homocysteinate in aqueous solutions frequently presents two coupled challenges for researchers: extreme alkali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid handling and assay preparation. Dissolving disodium DL-homocysteinate in aqueous solutions frequently presents two coupled challenges for researchers: extreme alkaline pH shifts and rapid auto-oxidation during neutralization. This guide addresses the specific issues you might encounter, explaining the mechanistic causality behind them and providing self-validating protocols to ensure the integrity of your experiments.

Part 1: The Core Issue (Causality & Mechanism)

Q: Why does the pH of my solution spike above 10 when I dissolve disodium DL-homocysteinate in water? A: The extreme pH shift is a direct result of the molecule's macroscopic pKa values[1]. Disodium DL-homocysteinate is the salt of a weak acid and a strong base. In this powdered form, both the carboxylate and the sulfhydryl (thiol) groups are deprotonated.

Because the intrinsic pKa of the homocysteine sulfhydryl group is exceptionally high (~10.86) compared to other biological thiols like cysteine[2], the thiolate anion (-S⁻) acts as a strong conjugate base. Upon dissolution, it abstracts protons from the water to reach equilibrium, generating hydroxide ions (OH⁻) and driving the solution's pH well above 10.

Table 1: Macroscopic pKa Values of Homocysteine[1]

Functional GrouppKa ValueProtonation State in Disodium SaltProtonation State at pH 7.4
Carboxyl (-COOH)2.22Deprotonated (-COO⁻)Deprotonated (-COO⁻)
Amino (-NH₃⁺)8.87Deprotonated (-NH₂)Protonated (-NH₃⁺)
Sulfhydryl (-SH)10.86Deprotonated (-S⁻)Protonated (-SH)
Part 2: Troubleshooting Oxidation & Reagent Selection

Q: I neutralized my homocysteine solution to pH 7.4 using HCl, but my downstream binding assay failed. What happened? A: You likely experienced auto-oxidation during the neutralization process. At alkaline pH (during initial dissolution) and even at physiological pH 7.4, the thiolate anion is a highly reactive nucleophile[3]. In the presence of dissolved molecular oxygen and trace transition metals (such as Cu²⁺ or Fe³⁺), homocysteine rapidly auto-oxidizes to form homocystine (the disulfide dimer)[4]. This dimerization consumes your free thiols, causing assay failure. Furthermore, copper-catalyzed auto-oxidation generates reactive oxygen species like hydrogen peroxide, which can further damage biological samples[4].

Q: Should I use DTT, β-mercaptoethanol, or TCEP to prevent oxidation during pH adjustment? A: TCEP (Tris(2-carboxyethyl)phosphine) is the superior choice for this specific workflow. To understand why, compare the mechanisms in the table below.

Table 2: Comparison of Reducing Agents for Homocysteine Stabilization

Reducing AgentMechanismAdvantages for HomocysteineLimitations
TCEP Phosphine-based reductionOdorless, works well at acidic to neutral pH, does not contain thiols (won't interfere with Ellman's reagent or maleimide labeling).Can be unstable in phosphate buffers at high pH.
DTT Thiol-disulfide exchangeHighly effective at pH > 7.Contains thiols; will cause false positives in free-thiol quantification assays.
β-ME Thiol-disulfide exchangeInexpensive.Volatile, toxic, requires high concentrations, interferes with thiol assays.
Part 3: Experimental Protocols

Q: What is the exact, step-by-step methodology to neutralize the solution while maintaining the reduced thiol state? A: To ensure trustworthiness and reproducibility, you must use a self-validating protocol that decouples the pH adjustment from the oxidation reaction.

Protocol: Preparation of Neutralized, Reduced Homocysteine Solution

  • Step 1: Solvent Preparation & Degassing

    • Boil ultra-pure water (Milli-Q) and vigorously purge with Argon gas for 15-20 minutes to displace dissolved oxygen.

    • Dissolve 1 mM EDTA and 2 mM TCEP into the degassed water. Causality: EDTA sequesters trace Cu²⁺/Fe³⁺ that catalyze oxidation[5], while TCEP provides a reducing environment without introducing exogenous thiols.

  • Step 2: Dissolution

    • Weigh the disodium DL-homocysteinate powder and transfer it to a sealed vial flushed with Argon.

    • Inject the degassed EDTA/TCEP buffer into the vial. Observation: The solution will immediately become highly alkaline (pH > 10).

  • Step 3: pH Titration

    • Using a micro-syringe, slowly add degassed 1 M HCl dropwise while continuously stirring.

    • Monitor the pH using a micro-pH probe until the target pH (e.g., 7.4 for physiological assays, or < 4.0 for long-term acidic storage) is achieved. Causality: Rapid addition of concentrated acid can cause localized heating and degradation; dropwise addition ensures uniform neutralization.

  • Step 4: System Validation (Ellman's Assay)

    • Take a 10 µL aliquot of the neutralized solution and react it with DTNB (Ellman's reagent).

    • Measure absorbance at 412 nm. Validation: Because TCEP does not react with DTNB, the absorbance will strictly quantify the concentration of free homocysteine thiols. If the calculated concentration matches your initial mass input, the protocol was successful and self-validated.

Part 4: Visualizing the Workflow

Q: How do the different handling pathways impact the final state of the homocysteine molecule? A: The diagram below illustrates the mechanistic divergence between unprotected handling (which leads to dimerization) and the protected stabilization protocol.

G Start Disodium DL-Homocysteinate Dissolve Dissolve in H2O (pH > 10.0) Start->Dissolve Neutralize Titrate with HCl (Target pH 7.4) Dissolve->Neutralize Adds H+ PathA Aerobic + No Chelator (High Risk) Neutralize->PathA Ambient Conditions PathB Argon + EDTA + TCEP (Best Practice) Neutralize->PathB Controlled Conditions Oxidized Auto-oxidation (Homocystine Dimer) PathA->Oxidized Cu2+ / O2 Catalyzed Stable Stable Reduced Thiol (Assay Ready) PathB->Stable Protected

Workflow for neutralizing disodium DL-homocysteinate while preventing auto-oxidation.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Inducing Hyperhomocysteinemia: A Comparative Analysis of Disodium DL-Homocysteinate and L-Homocysteine in Cardiovascular Models

For researchers and drug development professionals dedicated to unraveling the complexities of cardiovascular disease, the accurate modeling of hyperhomocysteinemia (HHcy) is paramount. This condition, characterized by e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals dedicated to unraveling the complexities of cardiovascular disease, the accurate modeling of hyperhomocysteinemia (HHcy) is paramount. This condition, characterized by elevated levels of the sulfur-containing amino acid homocysteine, is an independent risk factor for a range of vascular pathologies, including atherosclerosis, thrombosis, and hypertension.[1][2][3] The choice of agent to induce HHcy in experimental models is a critical decision that can significantly impact the translational relevance of research findings. This guide provides an in-depth, objective comparison of two commonly used compounds: Disodium DL-Homocysteinate and L-Homocysteine.

The Central Role of Homocysteine in Cardiovascular Pathophysiology

Homocysteine is a crucial intermediate in the metabolism of methionine.[4] Its elevation in the plasma can trigger a cascade of detrimental effects on the vasculature. The mechanisms are multifactorial and include the induction of endothelial dysfunction, increased oxidative stress, promotion of inflammation, and proliferation of vascular smooth muscle cells.[3][5] These pathological changes contribute to the initiation and progression of atherosclerotic plaques.[2] A key metabolite, homocysteine thiolactone, is a highly reactive form that can further contribute to vascular toxicity.[6]

Modeling HHcy in both in vitro and in vivo systems allows for the elucidation of these molecular pathways and provides a platform for testing potential therapeutic interventions. The selection of the appropriate homocysteine compound is the foundational step in building a robust and reproducible experimental model.

L-Homocysteine: The Biologically Active Isomer

L-Homocysteine is the naturally occurring and biologically active stereoisomer of homocysteine.[7] It is the L-form that is directly involved in the metabolic pathways and is recognized by enzymes, leading to the downstream pathological effects observed in hyperhomocysteinemia.

Key Characteristics of L-Homocysteine:

  • Stereospecificity: As the active isomer, L-Homocysteine directly interacts with cellular components to induce endothelial damage and other pro-atherogenic responses.

  • Mechanistic Clarity: Using the pure L-isomer ensures that the observed effects are directly attributable to the biologically relevant molecule, avoiding potential confounding factors from the D-isomer.

  • Solution Preparation: L-Homocysteine is typically supplied as a solid and can be dissolved in aqueous buffers like PBS (pH 7.2) to prepare stock solutions.[1] It is recommended to prepare solutions fresh for each experiment due to the potential for oxidation and degradation.[1][8]

Disodium DL-Homocysteinate: The Racemic Mixture

Disodium DL-Homocysteinate provides homocysteine in a racemic mixture, containing both the D- and L-isomers, as a more soluble salt form. While the L-isomer is the active component, the presence of the D-isomer is a critical consideration for researchers.

Key Characteristics of Disodium DL-Homocysteinate:

  • Composition: Contains a 50:50 mixture of D-Homocysteine and L-Homocysteine. The D-isomer is generally considered biologically inert in the context of cardiovascular pathology.

  • Solubility: The disodium salt form generally offers enhanced solubility in aqueous solutions compared to the free acid form of homocysteine.

  • Cost-Effectiveness: Racemic mixtures can sometimes be more economical to synthesize, which may be a factor in large-scale or high-throughput screening studies.

  • Experimental Precedent: DL-Homocysteine has been used in numerous studies to successfully induce hyperhomocysteinemia and study its effects.[9]

Head-to-Head Comparison: Performance in Research Models

FeatureL-HomocysteineDisodium DL-HomocysteinateScientific Rationale & Field Insights
Biological Activity High (active isomer)Moderate (only L-isomer is active)For mechanistic studies, the purity of the L-isomer is crucial to avoid any potential, uncharacterized effects of the D-isomer.
Specificity HighLowerUsing L-Homocysteine provides a cleaner system to dissect specific molecular pathways.
Effective Concentration Lower dose requiredHigher total dose required for the same L-isomer concentrationTo achieve a specific molar concentration of the active L-isomer, double the amount of the DL-racemic mixture is needed.
Solubility Soluble in aqueous buffers[1]Generally higher solubilityThe salt form can be advantageous for preparing highly concentrated stock solutions.
Stability in Solution Recommended for fresh preparation[1][8]Recommended for fresh preparation[8]The thiol group of homocysteine is prone to oxidation, forming homocystine and mixed disulfides. Fresh preparation is critical for both forms to ensure accurate dosing of the reduced form.
Cost Generally higherOften more cost-effectiveFor large animal studies or extensive screening, cost can be a practical consideration.
Potential for Confounding LowModerateWhile the D-isomer is largely considered inert, its potential for off-target effects or interference in certain sensitive assays cannot be entirely dismissed without specific validation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for inducing hyperhomocysteinemia in common cardiovascular research models. It is imperative to determine the optimal concentration and duration of exposure through preliminary dose-response and time-course experiments for each specific cell type or animal model.

In Vitro Model: Endothelial Cell Dysfunction

This protocol describes the treatment of human umbilical vein endothelial cells (HUVECs) to study homocysteine-induced dysfunction.

Materials:

  • L-Homocysteine or Disodium DL-Homocysteinate

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Complete cell culture medium for HUVECs

  • HUVECs in culture

Procedure:

  • Prepare Stock Solution:

    • On the day of the experiment, weigh the desired amount of L-Homocysteine or Disodium DL-Homocysteinate in a sterile tube.

    • Dissolve in sterile PBS (pH 7.2) to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution. For L-Homocysteine, solubility in PBS is approximately 5 mg/mL.[1]

    • Sterile-filter the stock solution through a 0.22 µm filter.

  • Cell Treatment:

    • Aspirate the old medium from the cultured HUVECs.

    • Add fresh complete cell culture medium containing the desired final concentration of L-Homocysteine or the equivalent concentration of the L-isomer from the Disodium DL-Homocysteinate stock. For example, to achieve a 1 mM final concentration of L-homocysteine, use the L-homocysteine stock or a 2 mM final concentration of the DL-homocysteinate stock.

    • Include a vehicle control group treated with an equivalent volume of sterile PBS.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis:

    • After incubation, cells can be harvested for analysis of markers of endothelial dysfunction, such as eNOS expression, reactive oxygen species (ROS) production, or inflammatory cytokine secretion.

In Vivo Model: Murine Atherosclerosis

This protocol outlines a dietary approach to induce hyperhomocysteinemia in a mouse model of atherosclerosis (e.g., ApoE-/- mice).

Materials:

  • L-Homocysteine or Disodium DL-Homocysteinate

  • Standard rodent chow

  • ApoE-/- mice

Procedure:

  • Diet Preparation:

    • Incorporate L-Homocysteine or Disodium DL-Homocysteinate into the powdered standard rodent chow at a specified concentration (e.g., 1.8 g/kg of chow).

    • Ensure homogenous mixing of the compound within the feed.

    • Prepare a control diet of standard chow without the addition of homocysteine.

  • Animal Acclimatization and Grouping:

    • Acclimatize ApoE-/- mice to the housing conditions for at least one week.

    • Randomly assign mice to the control diet group or the high-homocysteine diet group.

  • Dietary Administration:

    • Provide the respective diets and water ad libitum for a predetermined duration (e.g., 8-12 weeks).

    • Monitor animal health and body weight regularly.

  • Sample Collection and Analysis:

    • At the end of the study period, collect blood samples for plasma homocysteine level determination to confirm hyperhomocysteinemia.

    • Harvest aortic tissue for the analysis of atherosclerotic lesion formation (e.g., Oil Red O staining).

Visualizing the Pathogenic Mechanisms and Experimental Design

To better understand the cellular impact of homocysteine and the experimental workflow, the following diagrams are provided.

Caption: Homocysteine-Induced Endothelial Dysfunction Pathway.

Experimental_Workflow cluster_InVitro In Vitro Model cluster_InVivo In Vivo Model a Prepare Homocysteine Stock Solution b Treat Endothelial Cells (e.g., HUVECs) a->b c Incubate (e.g., 24h) b->c d Analyze Cellular Dysfunction Markers c->d e Prepare Homocysteine- Enriched Diet f Administer Diet to ApoE-/- Mice e->f g Induce HHcy (e.g., 8-12 weeks) f->g h Analyze Plasma Hcy & Atherosclerotic Lesions g->h

Caption: In Vitro and In Vivo Experimental Workflows.

Conclusion and Recommendations

The choice between Disodium DL-Homocysteinate and L-Homocysteine hinges on the specific goals of the research.

  • For mechanistic studies aimed at dissecting the precise molecular pathways of homocysteine-induced cardiovascular damage, the use of L-Homocysteine is strongly recommended. Its stereospecificity ensures that the observed biological effects are a direct consequence of the pathologically relevant isomer.

  • For large-scale in vivo studies or high-throughput screening where cost and high solubility for concentrated stock solutions are significant considerations, Disodium DL-Homocysteinate can be a viable alternative. However, researchers must account for the presence of the inactive D-isomer in their experimental design and dosing calculations.

Regardless of the compound chosen, the inherent instability of homocysteine in solution necessitates careful preparation and handling. The use of freshly prepared solutions is a critical aspect of ensuring experimental reproducibility and the validity of the resulting data. By carefully considering the properties of each compound and adhering to rigorous experimental protocols, researchers can build reliable models of hyperhomocysteinemia to advance our understanding and treatment of cardiovascular disease.

References

  • Chmielewska, M., et al. (2005). Homocysteine, a risk factor for atherosclerosis, biphasically changes the endothelial production of kynurenic acid. Journal of Physiology and Pharmacology, 56(3), 427-437. [Link]

  • Bar-Or, D., et al. (2019). Use of a commercially available reagent for the selective detection of homocysteine in plasma. PLoS One, 14(10), e0223023. [Link]

  • NextSDS. (n.d.). disodium DL-homocysteinate — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

  • Welch, G. N., & Loscalzo, J. (1998). Homocysteine and atherosclerosis. The New England journal of medicine, 338(15), 1042–1050. [Link]

  • ResearchGate. (2019). What is the most recommended way to solubilize L-Homocysteine?[Link]

  • Martí-Carvajal, A. J., et al. (2023). Homocysteine in the Cardiovascular Setting: What to Know, What to Do, and What Not to Do. Journal of Clinical Medicine, 12(19), 6299. [Link]

  • Sengupta, S., et al. (2004). Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease. Antioxidants & Redox Signaling, 6(3), 549-562. [Link]

  • Wang, Y., et al. (2023). Rapid differentiation of D/L-homocysteine, D/L-homocystine, and S-allyl-D/L-cysteine using ion mobility-mass spectrometry. Analytica Chimica Acta, 1245, 340854. [Link]

  • He, L., et al. (2004). L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells. Circulation Research, 94(4), e34-e39. [Link]

  • Kumar, A., et al. (2017). Measurement of homocysteine: a historical perspective. Journal of Clinical and Diagnostic Research, 11(3), BE01-BE04. [Link]

  • Wang, Y., et al. (2023). Rapid differentiation of D/L-homocysteine, D/L-homocystine, and S-allyl-D/L-cysteine using ion mobility-mass spectrometry. Analytica Chimica Acta, 1245, 340854. [Link]

  • Eikelboom, J. W., et al. (1999). Homocysteine and cardiovascular disease: a critical review of the epidemiologic evidence. Annals of Internal Medicine, 131(5), 363-375. [Link]

  • Jakubowski, H. (2021). Homocysteine Thiolactone: Biology and Chemistry. Molecules, 26(11), 3392. [Link]

  • TÖRÖK, B., et al. (2015). Effects of DL-Homocysteine Thiolactone on Cardiac Contractility, Coronary Flow, and Oxidative Stress Markers in the Isolated Rat Heart: The Role of Different Gasotransmitters. Oxidative Medicine and Cellular Longevity, 2015, 853641. [Link]

  • Nandi, S. S., & Mishra, P. K. (2019). Hydrogen Sulfide Ameliorates Homocysteine-Induced Cardiac Remodeling and Dysfunction. Frontiers in Physiology, 10, 599. [Link]

  • Paul, B., & P. S, S. (2017). The metabolism and significance of homocysteine in nutrition and health. Nutrition & Metabolism, 14, 49. [Link]

  • Taba, N., et al. (2020). The Effects of Medicinal Plants and Bioactive Natural Compounds on Homocysteine. Molecules, 25(21), 5133. [Link]

Sources

Comparative

Reproducibility of disodium DL-homocysteinate effects in human umbilical vein endothelial cells

Reproducibility of Disodium DL-Homocysteinate Effects in Human Umbilical Vein Endothelial Cells (HUVECs): A Comparative Methodological Guide Hyperhomocysteinemia (HHcy) is a well-established independent risk factor for c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Disodium DL-Homocysteinate Effects in Human Umbilical Vein Endothelial Cells (HUVECs): A Comparative Methodological Guide

Hyperhomocysteinemia (HHcy) is a well-established independent risk factor for cardiovascular diseases, characterized by elevated plasma homocysteine (Hcy) levels[1]. In preclinical drug development and vascular biology, modeling HHcy relies heavily on Human Umbilical Vein Endothelial Cells (HUVECs)[2]. However, the reproducibility of Hcy-induced endothelial dysfunction varies significantly across the literature. A primary source of this variance is the chemical form of homocysteine utilized.

This guide critically evaluates Disodium DL-Homocysteinate against alternative forms, providing researchers with causality-driven protocols to ensure robust, self-validating experimental designs.

Biochemical Comparison: Disodium DL-Homocysteinate vs. Alternatives

When designing an in vitro HHcy model, the choice of reagent dictates the physiological relevance, stability, and reproducibility of the assay. Homocysteine exists as two stereoisomers (D and L). L-homocysteine is the biologically active, pathogenic form responsible for endothelial injury, whereas the D-isomer is largely biologically inert in specific cellular pathways[3].

  • Disodium DL-Homocysteinate: A racemic mixture (50% D, 50% L) supplied as a highly stable disodium salt. While highly soluble and resistant to rapid degradation, its use requires careful concentration calibration. Because the D-isomer is inactive, researchers often must use higher total concentrations to achieve the necessary molarity of the active L-isomer[4].

  • L-Homocysteine: The physiologically accurate enantiomer. However, free L-homocysteine contains a highly reactive sulfhydryl group that rapidly auto-oxidizes in culture media to form homocystine (a disulfide dimer) or mixed disulfides[5]. This rapid oxidation creates a moving target for dosing, severely impacting reproducibility.

  • Homocysteine Thiolactone (HTL): A cyclic thioester metabolite of Hcy. HTL specifically drives protein N-homocysteinylation, a distinct mechanism of vascular damage[6]. It is highly reactive but models a specific downstream consequence rather than the total free Hcy pool[2].

Table 1: Quantitative Comparison of Homocysteine Reagents in HUVEC Models

ReagentActive IsomerStability in MediaTypical In Vitro ConcentrationPrimary Experimental Limitation
Disodium DL-Homocysteinate 50% (L-isomer)High (Stable salt)40 µM - 5 mM*Requires higher doses; potential for sodium-induced osmotic stress.
L-Homocysteine 100%Low (Rapid oxidation)50 µM - 500 µMSpontaneous auto-oxidation to homocystine alters effective molarity.
Homocysteine Thiolactone N/A (Metabolite)Moderate10 µM - 100 µMRepresents a specific N-homocysteinylation pathway, not total Hcy.

*Note: Lower doses (40–100 µM) are typically used for gene expression and angiogenesis assays[7], while higher doses (1–5 mM) are required to induce overt apoptosis[4].

Mechanistic Pathways of Hcy-Induced Endothelial Dysfunction

To establish a reproducible assay, one must understand the specific molecular pathways Disodium DL-Homocysteinate triggers in HUVECs. The racemic mixture, driven by its L-enantiomer fraction, induces dysfunction through several interconnected axes:

  • Apoptosis & ER Stress: Moderate to high doses of Hcy induce HUVEC apoptosis via mitochondrial dysfunction and endoplasmic reticulum (ER) stress, accompanied by increased caspase-3 activation[8].

  • Angiogenesis Inhibition: Hcy disrupts actin cytoskeleton remodeling and significantly downregulates key angiogenic factors, including VEGFR1/2 and Angiopoietin 1/2 (Ang1/2)[7].

  • Barrier Function: Hcy downregulates the expression of Progranulin (PGRN) and EphA2, while upregulating VCAM-1, leading to increased vascular permeability and inflammation[1].

  • Kinase Signaling: Hcy treatment causes a time-dependent decrease in Akt phosphorylation (Ser-473), which impairs the Akt-FOXO3a signaling axis, reducing the cell's resistance to oxidative stress[9].

G Hcy Disodium DL-Homocysteinate OxStress Oxidative Stress (ROS) Hcy->OxStress ERStress ER Stress & UPR Hcy->ERStress Akt ↓ p-Akt (Ser-473) Hcy->Akt Angio ↓ VEGFR1/2 & Ang1/2 Hcy->Angio Apo Endothelial Apoptosis OxStress->Apo ERStress->Apo Dysfunc Endothelial Dysfunction Akt->Dysfunc Angio->Dysfunc Apo->Dysfunc

Pathophysiological mechanisms of homocysteine-induced endothelial dysfunction in HUVECs.

Self-Validating Experimental Protocols

To mitigate the variability introduced by the racemic nature of Disodium DL-Homocysteinate, protocols must incorporate strict internal validations.

Workflow Seed Seed HUVECs (Passages 3-6) Starve Serum Starvation (1% FBS, 12h) Seed->Starve Treat DL-Hcy Treatment (Fresh Stock) Starve->Treat Assay1 Viability Assay (MTT / Flow) Treat->Assay1 Assay2 Angiogenesis (Tube Formation) Treat->Assay2

Standardized, self-validating experimental workflow for evaluating DL-homocysteinate in HUVECs.

Protocol 1: Assessing Endothelial Viability and Apoptosis

Causality Focus: Serum starvation synchronizes the cell cycle, ensuring that observed apoptotic events are due to Hcy-induced ER stress rather than baseline proliferation variances.

  • Cell Seeding: Seed HUVECs (strictly passages 3–6 to prevent senescence artifacts) at 4×103 cells/well in a 96-well plate[4].

  • Synchronization: Incubate in low-serum media (1% FBS) for 12 hours prior to treatment.

  • Treatment Preparation: Prepare a fresh 10 mM stock of Disodium DL-Homocysteinate in complete Endothelial Cell Growth Medium immediately before use to minimize auto-oxidation[4].

  • Dosing: Treat cells with working concentrations (e.g., 1 mM, 2 mM, 5 mM) for 24 to 48 hours.

    • Self-Validation Step: Include a vehicle control with a matched sodium concentration (using NaCl) to definitively rule out osmotic stress caused by the disodium salt formulation.

  • Endpoint Assay: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to differentiate between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+)[8].

Protocol 2: In Vitro Angiogenesis (Tube Formation Assay)

Causality Focus: Hcy directly inhibits VEGF-induced migration and tube formation by disrupting actin stress fibers[7]. Validating this requires a robust VEGF positive control to prove the assay's dynamic range.

  • Matrix Preparation: Coat a 96-well plate with 50 µL/well of growth factor-reduced Matrigel and polymerize at 37°C for 30 minutes.

  • Cell Seeding: Resuspend HUVECs in basal medium containing VEGF (20 ng/mL) and specific concentrations of Disodium DL-Homocysteinate (e.g., 40–70 µM)[7].

  • Incubation: Seed 1.5×104 cells/well onto the polymerized matrix and incubate for 6–12 hours.

  • Quantification: Image using an inverted microscope. Quantify total tube length and branch points using ImageJ (Angiogenesis Analyzer plugin).

    • Self-Validation Step: The VEGF-only well must show a >2-fold increase in tube length compared to the basal medium control. If this threshold is not met, the HUVECs have lost their angiogenic potential (likely due to high passage number), and the Hcy inhibition data is invalid[7].

Data Interpretation and Troubleshooting

  • Bimodal Responses: Be aware of cell-type specific responses. While primary HUVECs consistently show dose-dependent suppression of viability from 1-5 mM DL-Hcy, immortalized lines (e.g., EA.hy926) may exhibit paradoxical increased proliferation at lower doses (1-2 mM). This is due to differential transsulfuration pathway capacities and the protective formation of hydrogen sulfide in immortalized cells[4].

  • Media Formulations: The presence of folic acid or vitamin B12 in the culture medium can drastically alter Hcy metabolism, as these are cofactors for Hcy remethylation[2]. Always document the exact formulation of the basal media to ensure reproducibility, as standard M199 or DMEM formulations vary wildly in their B-vitamin concentrations.

References

  • Homocysteine Attack on Vascular Endothelium—Old and New Features. MDPI.[Link]

  • Different responses to homocysteine in primary endothelial cells and an immortalized endothelial cell line. Canadian Science Publishing.[Link]

  • Homocysteine Impairs Endothelial Cell Barrier Function and Angiogenic Potential via the Progranulin/EphA2 Pathway. Frontiers.[Link]

  • Homocysteine Induces Apoptosis of Human Umbilical Vein Endothelial Cells via Mitochondrial Dysfunction and Endoplasmic Reticulum Stress. PMC.[Link]

  • Homocysteine, Vitamins B6 and Folic Acid in Experimental Models of Myocardial Infarction and Heart Failure—How Strong Is That Link?. MDPI.[Link]

  • Homocysteine inhibits angiogenesis through cytoskeleton remodeling. Portland Press.[Link]

  • Homocysteine-induced decrease in HUVEC cells' resistance to oxidative stress is mediated by Akt-dependent changes in iron metabolism. PMC.[Link]

  • Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease. PMC.[Link]

Sources

Validation

Benchmarking Disodium DL-Homocysteinate Degradation Rates Against Alternative Thiol Compounds: A Comprehensive Technical Guide

Introduction: The Chemical Dynamics of Thiol Degradation In biopharmaceutical formulation and analytical assay development, the stability of thiol-containing compounds is a persistent challenge. Disodium DL-homocysteinat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Dynamics of Thiol Degradation

In biopharmaceutical formulation and analytical assay development, the stability of thiol-containing compounds is a persistent challenge. Disodium DL-homocysteinate is a highly soluble salt form of the non-proteinogenic amino acid homocysteine. While its disodium salt configuration provides excellent aqueous solubility, it introduces unique degradation liabilities compared to other common thiols like L-cysteine, glutathione (GSH), and N-acetylcysteine (NAC).

As a Senior Application Scientist, I approach thiol stability not merely as a matter of shelf-life, but as a dynamic thermodynamic system. The degradation of disodium DL-homocysteinate is primarily driven by autoxidation and disulfide exchange. Understanding the mechanistic causality behind these degradation pathways is critical for researchers looking to benchmark its performance or stabilize it in complex matrices.

Mechanistic Drivers of Thiol Oxidation

The rate-limiting step in the autoxidation of any thiol (R-SH) is its deprotonation to the highly nucleophilic thiolate anion (R-S⁻).

The pKa Causality: The pKa of the sulfhydryl group in homocysteine is approximately 8.9, whereas the pKa of cysteine is lower, at roughly 8.3. At a physiological pH of 7.4, a significantly larger fraction of cysteine exists in the reactive thiolate state compared to homocysteine. Consequently, isolated homocysteine autoxidizes at a much slower baseline rate than cysteine [[1]]().

However, disodium DL-homocysteinate is a basic salt. When dissolved in unbuffered aqueous solutions, it rapidly elevates the local pH. This pH spike artificially shifts the equilibrium toward the thiolate anion, massively accelerating its own degradation. Once the thiolate is formed, trace transition metals (such as Cu²⁺ and Fe³⁺) catalyze a one-electron transfer to molecular oxygen, generating thiyl radicals (R-S•) and superoxide radicals (O₂•⁻), which propagate the formation of homocystine (the disulfide dimer).

ThiolOxidation A Disodium DL-Homocysteinate (R-SH) B Thiolate Anion (R-S⁻) A->B Deprotonation (pH dependent) C Thiyl Radical (R-S•) B->C Transition Metals (Cu²⁺, Fe³⁺) D Superoxide Radical (O₂•⁻) B->D O₂ Reduction E Homocystine (Disulfide Dimer) C->E Radical Dimerization F Mixed Disulfides (Protein/Cys-bound) C->F Disulfide Exchange D->C Propagates Oxidation

Fig 1: Mechanistic pathway of disodium DL-homocysteinate autoxidation and disulfide exchange.

Comparative Kinetic Profiling

When benchmarking disodium DL-homocysteinate against other thiols, we must look at both physiological half-lives and absolute kinetic transformation rates. Interestingly, while homocysteine is more stable than cysteine in isolation, the presence of even low concentrations of cystine can dramatically accelerate homocysteine oxidation via rapid disulfide exchange [[1]]().

Furthermore, under hyperthermal oxidative conditions, homocysteine and NAC demonstrate an inability to reduce molecular oxygen to superoxide, making them less prone to inducing reductive stress compared to GSH and cysteine 2.

Table 1: Quantitative Benchmarking of Thiol Degradation Kinetics
Thiol CompoundApprox. Sulfhydryl pKaTransformation Rate (k_f at pH 10.5)Plasma Half-Life (22°C)Primary Degradation Product
Disodium DL-Homocysteinate ~8.91.8 × 10⁵ s⁻¹ 3~14.3 min 4Homocystine (Dimer)
L-Cysteine ~8.32.5 × 10⁴ s⁻¹ 3< 11.7 min 4Cystine
Glutathione (GSH) ~8.82.2 × 10⁵ s⁻¹ 3~11.7 min 4GSSG
N-Acetylcysteine (NAC) ~9.5N/A (Highly Stable)> 60.0 minNAC Disulfide

Experimental Methodology: Self-Validating Thiol Degradation Assay

To generate reliable, reproducible degradation curves, experimental protocols must account for the high reactivity of the thiolate anion and the catalytic role of trace metals. The following HPLC-UV/Vis protocol utilizes Ellman’s Reagent (DTNB) and is designed as a self-validating system .

Phase 1: Reagent Preparation & Deoxygenation
  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer adjusted precisely to pH 7.4.

  • Metal Chelation: Add 1 mM EDTA to the buffer.

    • Causality: EDTA chelates trace transition metals (Cu²⁺, Fe³⁺) present in standard laboratory water. This isolates the intrinsic autoxidation rate of the thiol from metal-catalyzed artifacts, ensuring the data reflects the molecule's true stability.

  • Degassing: Sparge the buffer with inert Nitrogen (N₂) gas for 30 minutes prior to use.

Phase 2: Kinetic Incubation & Internal Standardization
  • Sample Initiation: Dissolve disodium DL-homocysteinate and comparator thiols (e.g., L-cysteine) to a final concentration of 1 mM in the degassed buffer.

  • Internal Standard: Immediately spike the mixture with 0.1 mM 4-hydroxybenzoic acid.

    • Causality (Self-Validation): 4-hydroxybenzoic acid is a non-thiol, UV-active compound that does not degrade under these conditions. Normalizing the thiol HPLC peak area to this internal standard guarantees that any observed signal loss is strictly due to chemical degradation, validating that no sample was lost during extraction or injection.

  • Incubation: Maintain the reaction vessels at 22°C to mimic standard benchtop handling conditions 4.

Phase 3: Quenching & Derivatization
  • Time-Course Sampling: At predefined intervals (e.g., 0, 10, 20, 30, 60 minutes), extract 100 µL aliquots.

  • Acid Quenching: Immediately mix the aliquot with 100 µL of ice-cold 10% Trichloroacetic acid (TCA).

    • Causality: TCA drops the pH to < 2.0. This instantly protonates all thiolate anions back to the stable -SH form, effectively "freezing" the degradation profile at that exact second and preventing further disulfide exchange.

  • Derivatization: Centrifuge the quenched samples to remove any precipitates. Neutralize the supernatant with Tris-base and react with an excess of DTNB (Ellman's Reagent). Measure absorbance at 412 nm or analyze via HPLC.

Formulation Best Practices

When integrating disodium DL-homocysteinate into assays or drug formulations, applying the kinetics discussed above yields three critical rules:

  • Pre-Buffer the Matrix: Because it is a disodium salt, adding it to unbuffered water will spike the pH, triggering immediate autoxidation. Always dissolve it into a pre-equilibrated, strongly buffered solution (pH ≤ 7.4).

  • Avoid Cysteine Co-formulation: Do not mix homocysteinate with cysteine if stability is the goal. Cysteine oxidizes rapidly and its oxidized form (cystine) acts as an accelerant for homocysteine degradation 1.

  • Mandatory Chelation: Always include a chelating agent like EDTA or DTPA to neutralize the catalytic effects of trace metals.

References

  • Andersson, A., et al. "Effect of thiol oxidation and thiol export from erythrocytes on determination of redox status of homocysteine and other thiols in plasma from healthy subjects and patients with cerebral infarction." Clinical Chemistry, 1995. 4

  • Hogg, N. "The effect of cyst(e)ine on the auto-oxidation of homocysteine." Free Radical Biology and Medicine, 1999. 1

  • Zhao, R., et al. "Kinetics of One-Electron Oxidation of Thiols and Hydrogen Abstraction by Thiyl Radicals from α-Amino C−H Bonds." Journal of Physical Chemistry, 1994. 3

  • Nyui, M., et al. "Reduction of molecular oxygen by redox active thiols: comparison of glutathione, N-acetylcysteine, cysteine, and homocysteine." Journal of Clinical Biochemistry and Nutrition, 2019. 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Disodium DL-homocysteinate

Essential Safety and Handling Guide for Disodium DL-homocysteinate This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Disodium DL-homocysteinate. Designed for r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for Disodium DL-homocysteinate

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Disodium DL-homocysteinate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety.

Immediate Safety Briefing: Understanding the Risks

Core Hazards to Consider:

  • Dermal and Eye Irritation: Related compounds, such as DL-Homocysteine thiolactone hydrochloride, are known to cause skin and eye irritation.[4]

  • Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.

  • Potential for Systemic Effects: Elevated levels of homocysteine are associated with cardiovascular and neurodegenerative issues.[2][3][5] While acute laboratory exposure is different from chronic hyperhomocysteinemia, it underscores the compound's biological reactivity.

Personal Protective Equipment (PPE): A Multi-level Approach

The selection of appropriate PPE is critical for minimizing exposure to Disodium DL-homocysteinate. The following table outlines the required PPE for various laboratory activities.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (Double-gloving recommended)- Disposable Gown or Lab Coat- Chemical Safety Goggles- N95 RespiratorTo prevent inhalation of fine particulates and to protect skin and eyes from accidental contact.
Solution Preparation and Handling - Nitrile Gloves- Disposable Gown or Lab Coat- Chemical Safety Goggles with Face ShieldTo protect against splashes of the chemical solution which could cause eye and skin irritation.
Cell Culture and In Vitro Assays - Sterile Nitrile Gloves- Lab Coat- Safety GlassesStandard practice for sterile cell culture work to protect both the user and the experiment.
Spill Cleanup - Chemical-resistant Gloves (e.g., thicker nitrile or neoprene)- Disposable Gown- Chemical Safety Goggles and Face Shield- N95 RespiratorTo provide comprehensive protection during cleanup of potentially hazardous dust or liquid.

Visualizing Your PPE Decision-Making

The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE when working with Disodium DL-homocysteinate.

PPE_Decision_Flowchart start Start: Handling Disodium DL-homocysteinate is_solid Is the compound in solid (powder) form? start->is_solid weighing Weighing or aliquoting solid? is_solid->weighing Yes is_solution Is the compound in solution? is_solid->is_solution No ppe_solid Required PPE: - Double Nitrile Gloves - Gown/Lab Coat - Goggles - N95 Respirator weighing->ppe_solid Yes weighing->is_solution No end Proceed with Caution ppe_solid->end ppe_solution Required PPE: - Nitrile Gloves - Gown/Lab Coat - Goggles & Face Shield is_solution->ppe_solution Yes spill Is there a spill? is_solution->spill No ppe_solution->end ppe_spill Required PPE: - Chemical-resistant Gloves - Gown - Goggles & Face Shield - N95 Respirator spill->ppe_spill Yes spill->end No ppe_spill->end Emergency_Response_Workflow start Emergency Event: Exposure or Spill exposure_type Type of Event? start->exposure_type skin_contact Skin Contact exposure_type->skin_contact Exposure eye_contact Eye Contact exposure_type->eye_contact Exposure inhalation Inhalation exposure_type->inhalation Exposure spill Spill exposure_type->spill Spill skin_action Remove contaminated clothing. Wash area with soap and water for 15 minutes. skin_contact->skin_action eye_action Flush eyes with water for 15 minutes at eyewash station. eye_contact->eye_action inhalation_action Move to fresh air immediately. inhalation->inhalation_action spill_action Alert others and evacuate area. Don appropriate PPE. Contain and clean up spill. spill->spill_action seek_medical Seek Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical report Report incident to EHS spill_action->report seek_medical->report

Caption: Emergency response workflow for Disodium DL-homocysteinate.

References
  • Disodium DL-homocysteinate — Chemical Substance Information. NextSDS. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • SAFETY DATA SHEET - DL-Homocysteine thiolactone hydrochloride. Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Personal Protective Equipment. US Environmental Protection Agency. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Material Safety Data Sheet - DL-Homocysteine, 95%. Cole-Parmer. [Link]

  • Possible mechanisms of homocysteine toxicity. Perna, A. F., et al. Kidney International Supplement. [Link]

  • Molecular mechanisms of homocysteine toxicity. Boldyrev, A. A. Biochemistry (Moscow). [Link]

  • Adverse vascular effects of homocysteine are modulated by endothelium-derived relaxing factor and related oxides of nitrogen. Stamler, J. S., et al. The Journal of Clinical Investigation. [Link]

  • The Treatment of Hyperhomocysteinemia. Kim, J., & Kim, H., et al. Journal of Clinical Neurology. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.